5-Chloro-1,4-dimethyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,4-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLLIHCCRZGVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433077 | |
| Record name | 5-chloro-1,4-dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127842-11-9 | |
| Record name | 5-chloro-1,4-dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Chloro-1,4-dimethyl-1H-pyrazole (CAS 127842-11-9)
This guide provides an in-depth technical analysis of 5-Chloro-1,4-dimethyl-1H-pyrazole (CAS 127842-11-9) , a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates.
Executive Summary
5-Chloro-1,4-dimethyl-1H-pyrazole is a trisubstituted pyrazole scaffold characterized by a reactive chlorine atom at the C5 position and methyl groups at the N1 and C4 positions. Unlike its more common isomer (5-chloro-1,3-dimethyl-1H-pyrazole), the 1,4-dimethyl substitution pattern leaves the C3 position open for further functionalization (e.g., lithiation or C-H activation), while the C5-chloride serves as a prime handle for Palladium-catalyzed cross-coupling reactions. This molecule is a critical intermediate for developing mitochondrial electron transport complex I inhibitors (e.g., Tolfenpyrad analogs) and kinase inhibitors in drug discovery.
Physicochemical Profile
The following data characterizes the core properties of the molecule. Researchers should note that while often handled as a liquid or low-melting solid, purity levels can significantly influence its physical state.
| Property | Value / Description |
| CAS Registry Number | 127842-11-9 |
| IUPAC Name | 5-Chloro-1,4-dimethyl-1H-pyrazole |
| Molecular Formula | C₅H₇ClN₂ |
| Molecular Weight | 130.58 g/mol |
| SMILES | Cn1nc(C)c(Cl)1 |
| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water. |
| Storage Conditions | Inert atmosphere, 2–8°C (Refrigerate). Hygroscopic. |
| Key Functional Groups | Aryl Chloride (C5), Methyl (N1, C4), Pyrazole Nitrogen (N2) |
Synthetic Pathways & Manufacturing[1][2]
The synthesis of 5-chloro-1,4-dimethyl-1H-pyrazole typically proceeds via the chlorination of the corresponding pyrazolone precursor. This route ensures high regioselectivity and yield.
Core Synthesis Workflow
The primary route involves the Vilsmeier-Haack-type chlorination of 1,4-dimethyl-1H-pyrazol-5-ol (CAS 33641-19-9) using Phosphorus Oxychloride (POCl₃).
Figure 1: Synthetic pathway transforming the pyrazolone core into the chloropyrazole via POCl₃-mediated dechlorination.
Mechanistic Insight
The reaction is driven by the conversion of the C5-carbonyl oxygen (tautomeric with the enol) into a good leaving group (dichlorophosphate). The chloride ion then attacks the C5 position, restoring aromaticity to the pyrazole ring.
-
Critical Control Point: Temperature control (reflux, ~80-100°C) is essential to drive the reaction to completion, as the pyrazole ring is electron-rich and can be resistant to nucleophilic attack without sufficient activation.
Reactivity & Functionalization[3][4]
The 5-chloro-1,4-dimethyl-1H-pyrazole scaffold offers two distinct vectors for chemical diversification:
-
C5-Position (Electrophilic): The C-Cl bond is activated for Suzuki-Miyaura coupling , allowing the attachment of aryl or heteroaryl groups. It is less reactive towards SNAr unless strongly electron-withdrawing groups are present, making Pd-catalysis the preferred method.
-
C3-Position (Nucleophilic/Acidic): The C3-H proton is relatively acidic due to the adjacent nitrogen (N2). It can be selectively deprotonated (using n-BuLi or TMPMgCl) to introduce electrophiles (aldehydes, halides) without disturbing the C5-Cl bond.
Figure 2: Divergent reactivity map showing orthogonal functionalization strategies at C5 and C3.
Experimental Protocols
Protocol A: Synthesis of 5-Chloro-1,4-dimethyl-1H-pyrazole
Use this protocol to generate the core material from the pyrazolone precursor.
Reagents:
-
1,4-Dimethyl-1H-pyrazol-5-ol (1.0 eq)[1]
-
Phosphorus Oxychloride (POCl₃) (3.0–5.0 eq)
-
Solvent: Neat or Toluene (if dilution is required)
Procedure:
-
Setup: Charge a dry round-bottom flask with 1,4-dimethyl-1H-pyrazol-5-ol under an inert atmosphere (N₂ or Ar).
-
Addition: Add POCl₃ dropwise at 0°C. (Caution: Exothermic).
-
Reaction: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the starting material (MW 112) and appearance of the product (MW 130).
-
Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess POCl₃. Critical Safety Step: Release of HCl gas.
-
Extraction: Neutralize with sat. NaHCO₃ (pH ~7-8) and extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layers over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Arylation)
Standard protocol for derivatizing the C5 position.
Reagents:
-
5-Chloro-1,4-dimethyl-1H-pyrazole (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Combine the pyrazole, boronic acid, and base in a microwave vial or pressure tube. Dissolve in Dioxane/Water.[3] Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.
-
Heating: Heat to 90–100°C for 12–16 hours (or 120°C for 30 min in a microwave reactor).
-
Workup: Filter through a Celite pad to remove Pd residues. Dilute with water and extract with EtOAc.[4]
-
Analysis: The product will be the 5-aryl-1,4-dimethylpyrazole.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat, drink, or smoke when using. |
| Skin/Eye | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |
| Reactivity | Reacts violently with strong oxidizers. | Store away from peroxides and nitrates. |
| Storage | Thermally stable but hygroscopic. | Keep container tightly closed in a refrigerator (2-8°C). |
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local/regional regulations. Halogenated organic waste stream.
References
-
Synthesis and Reactivity of Chloropyrazoles
- Title: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Analogous chemistry).
- Source: N
-
URL:[Link]
-
Suzuki Coupling of Chloropyrazoles
- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Precursor Information (1,4-Dimethyl-1H-pyrazol-5-ol)
-
General Pyrazole Chemistry & Applications
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015056806A1 - Tetrazolinone compound and application for same - Google Patents [patents.google.com]
- 5. 1-丁基-3-甲基咪唑溴盐_MSDS_熔点_分子量_CAS号【85100-77-2】_化源网 [chemsrc.com]
- 6. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 7. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]
- 9. globalresearchonline.net [globalresearchonline.net]
Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 5-Chloro-1,4-dimethyl-1H-pyrazole
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-1,4-dimethyl-1H-pyrazole in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document leverages fundamental principles of chemical interactions, analysis of the compound's physicochemical properties, and established methodologies in solubility determination to offer a predictive framework and practical guidance for laboratory applications. We will explore the theoretical underpinnings of its solubility, propose a likely solubility profile across a spectrum of common organic solvents, and provide detailed experimental protocols for researchers to determine precise solubility parameters. This guide is intended to empower scientists in drug discovery, process chemistry, and materials science to make informed decisions regarding solvent selection, formulation development, and reaction optimization involving 5-Chloro-1,4-dimethyl-1H-pyrazole.
Introduction: The Significance of Solubility in a Research Context
5-Chloro-1,4-dimethyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.[1] The successful application of this compound in any synthetic route or formulation is fundamentally governed by its interaction with the chosen solvent system. Solubility is not merely a physical constant but a critical determinant of reaction kinetics, purification efficiency, and bioavailability. A thorough understanding of a compound's solubility profile is therefore a cornerstone of efficient and effective research and development.
Physicochemical Properties of 5-Chloro-1,4-dimethyl-1H-pyrazole: A Predictive Foundation
To predict the solubility of 5-Chloro-1,4-dimethyl-1H-pyrazole, we must first understand its intrinsic chemical and physical properties. These characteristics dictate how the molecule will interact with various solvent environments.
| Property | Value | Source |
| Chemical Formula | C₅H₇ClN₂ | [2] |
| Molecular Weight | 130.58 g/mol | [2] |
| IUPAC Name | 5-chloro-1,4-dimethyl-1H-pyrazole | [2] |
| SMILES | CC1=C(Cl)N(C)N=C1 | [2] |
| CAS Number | 127842-11-9 | [2] |
Structural Analysis and Polarity Considerations:
5-Chloro-1,4-dimethyl-1H-pyrazole possesses a five-membered aromatic pyrazole ring containing two nitrogen atoms. The presence of these heteroatoms, along with the chloro-substituent, introduces polarity to the molecule. However, the two methyl groups are nonpolar. This combination of polar and nonpolar features suggests that the molecule is likely to exhibit intermediate polarity.
The fundamental principle of "like dissolves like" is the primary guiding tenet for predicting solubility.[3] This principle states that substances with similar intermolecular forces and polarity will be mutually soluble. Therefore, we can anticipate that 5-Chloro-1,4-dimethyl-1H-pyrazole will be more soluble in solvents of moderate polarity and less soluble in highly polar or very nonpolar solvents.
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis and the "like dissolves like" principle, we can forecast the solubility of 5-Chloro-1,4-dimethyl-1H-pyrazole in various classes of organic solvents. It is crucial to note that these are predictions and should be confirmed by experimental determination for any critical application.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents have strong dipole moments and can engage in dipole-dipole interactions with the polar pyrazole ring and the C-Cl bond. They are often excellent solvents for a wide range of organic compounds.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors. While the pyrazole nitrogen atoms are potential hydrogen bond acceptors, the lack of a hydrogen bond donor on the solute may limit solubility compared to polar aprotic solvents. Shorter-chain alcohols are generally more effective. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-matched with the predicted intermediate polarity of 5-Chloro-1,4-dimethyl-1H-pyrazole. The presence of a chloro-substituent on the solute may also favor interaction with chlorinated solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols and chlorinated solvents. THF is generally a better solvent than diethyl ether due to its higher polarity and cyclic structure. |
| Aromatic | Toluene, Benzene | Low to Moderate | These are nonpolar solvents, and while some interaction is possible through van der Waals forces, significant solubility is not expected unless the nonpolar characteristics of the solute dominate. |
| Aliphatic | Hexane, Cyclohexane | Low | These are highly nonpolar solvents and are unlikely to effectively solvate the polar regions of the 5-Chloro-1,4-dimethyl-1H-pyrazole molecule. |
Experimental Determination of Solubility: A Practical Guide
While predictions are valuable for initial screening, precise quantitative solubility data must be determined experimentally. The following are established protocols for assessing both qualitative and quantitative solubility.
Qualitative Solubility Assessment
This rapid method provides a general understanding of solubility in various solvents.
Materials:
-
5-Chloro-1,4-dimethyl-1H-pyrazole
-
A selection of organic solvents (e.g., from the table above)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of 5-Chloro-1,4-dimethyl-1H-pyrazole to a clean, dry test tube.[5]
-
Add 1 mL of the chosen solvent to the test tube.[5]
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
5-Chloro-1,4-dimethyl-1H-pyrazole
-
Chosen organic solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution by adding an excess amount of 5-Chloro-1,4-dimethyl-1H-pyrazole to a known volume of the solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the vial to stand undisturbed at the same temperature for several hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.
-
Dispense the filtered supernatant into a pre-weighed vial.
-
Record the exact volume of the supernatant transferred.
-
Evaporate the solvent from the vial in an oven or vacuum oven until a constant weight of the dissolved solid is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Weight of dried solute (g)) / (Volume of supernatant (L))
Diagram of Quantitative Solubility Determination Workflow:
Caption: Workflow for quantitative solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of 5-Chloro-1,4-dimethyl-1H-pyrazole and should be considered during experimental work:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic. However, this is not a universal rule and should be determined experimentally if temperature is a critical parameter.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect solubility. It is recommended to use materials of the highest available purity for accurate solubility determination.
-
pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous systems are considered, the pH will be a critical factor. The pyrazole ring has basic properties and its solubility in water will be pH-dependent.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in solubility experiments.
Conclusion and Recommendations
While specific, published solubility data for 5-Chloro-1,4-dimethyl-1H-pyrazole is limited, a comprehensive understanding of its physicochemical properties allows for a robust predictive framework. It is anticipated that this compound will exhibit good solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents and ethers, and poor solubility in nonpolar aromatic and aliphatic solvents.
For all critical applications, it is strongly recommended that researchers perform experimental solubility determinations. The protocols provided in this guide offer a reliable and straightforward approach to obtaining both qualitative and quantitative data. A thorough understanding of the solubility of 5-Chloro-1,4-dimethyl-1H-pyrazole will undoubtedly facilitate its effective use in the advancement of chemical and pharmaceutical research.
References
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 12, 2026, from [Link]
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved February 12, 2026, from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved February 12, 2026, from [Link]
- A-state.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved February 12, 2026, from [Link]
Sources
Technical Whitepaper: Mechanistic Action & Application of 5-Chloro-1,4-dimethyl-1H-pyrazole
The following technical guide details the mechanistic action, chemical logic, and experimental validation of 5-Chloro-1,4-dimethyl-1H-pyrazole , a specialized nitrification inhibitor. This document is structured for researchers and R&D professionals, focusing on the biochemical interactions with Ammonia Monooxygenase (AMO) and the Structure-Activity Relationship (SAR) that defines its efficacy.
Executive Summary
5-Chloro-1,4-dimethyl-1H-pyrazole (referred to herein as 5-Cl-1,4-DMP ) is a heterocycle-based nitrification inhibitor designed to suppress the activity of ammonia-oxidizing bacteria (AOB), specifically Nitrosomonas species. By retarding the enzymatic oxidation of ammonium (
Distinct from the canonical 3,4-dimethylpyrazole (DMP), the 5-Cl-1,4-DMP derivative incorporates a halogenated motif and N-methylation to modulate lipophilicity, soil persistence, and enzyme binding affinity. Its primary mode of action is the reversible inhibition of Ammonia Monooxygenase (AMO) via coordination with the enzyme's copper cofactors.
Chemical Identity & Physicochemical Profile
To understand the mechanism, one must first define the steric and electronic environment of the inhibitor.
| Property | Specification |
| IUPAC Name | 5-Chloro-1,4-dimethyl-1H-pyrazole |
| Molecular Formula | |
| Core Scaffold | Pyrazole (1,2-diazole) |
| Key Substituents | N1-Methyl (Blocker), C4-Methyl (Electronic), C5-Chloro (Stabilizer) |
| Binding Site | N2 Nitrogen (Lone pair donor) |
| Solubility | Moderate (Organic solvents), Low-Moderate (Water) |
| Lipophilicity (LogP) | Elevated vs. non-chlorinated analogs (Enhanced membrane permeability) |
Mechanism of Action (MoA)
The inhibitory action of 5-Cl-1,4-DMP is centered on the disruption of the oxidative catabolism of ammonia.
Primary Target: Ammonia Monooxygenase (AMO)
The conversion of ammonia to hydroxylamine is the rate-limiting step in nitrification, catalyzed by the transmembrane metalloenzyme AMO:
AMO contains a dicopper center (CuA and CuB) in its active site, which is essential for the activation of molecular oxygen.
Molecular Binding Mechanism
Unlike suicide inhibitors (e.g., acetylene) that covalently modify the enzyme, pyrazole derivatives typically act as non-competitive or mixed-type reversible inhibitors .
-
Copper Chelation: The
hybridized nitrogen at position 2 (N2) of the pyrazole ring possesses a lone pair of electrons available for coordination. 5-Cl-1,4-DMP acts as a ligand, coordinating with the Cu active site of AMO. -
Steric Blockade: Upon binding, the pyrazole ring occupies the substrate channel or the active site pocket, sterically hindering the access of
to the activated oxygen species. -
Electronic Tuning (The "5-Chloro" Effect):
-
Basicity Modulation: The electron-withdrawing nature of the Chlorine atom at C5 (inductive effect
) reduces the electron density of the pyrazole ring. While this slightly lowers the basicity (and thus for Cu), it prevents protonation at physiological pH, ensuring the molecule remains in the neutral, active form required to cross the bacterial membrane. -
Metabolic Shielding: The C5 position is a common site for enzymatic hydroxylation and subsequent ring cleavage by soil microorganisms. Chlorination at this position effectively "blocks" this metabolic soft spot, significantly increasing the half-life (
) of the inhibitor in soil matrices compared to non-halogenated analogs.
-
Structure-Activity Relationship (SAR) Logic
-
1-Methyl Group: Locks the tautomeric state. Unlike 1H-pyrazoles, which shift hydrogen between N1 and N2, the 1-methyl derivative presents a fixed steric profile. It also increases lipophilicity, facilitating transport across the lipid-rich membranes of Nitrosomonas.
-
4-Methyl Group: Provides electron-donating character (
effect) to the ring, partially counteracting the withdrawal from the Chlorine, maintaining sufficient electron density at N2 for metal coordination.
Visualization of Signaling & Inhibition Pathways
The following diagram illustrates the interruption of the nitrification pathway by 5-Cl-1,4-DMP within the bacterial periplasm.
Caption: Mechanistic pathway showing 5-Cl-1,4-DMP targeting the copper center of AMO, effectively severing the nitrification cascade at the source.
Experimental Validation Protocols
To validate the efficacy and mechanism of 5-Cl-1,4-DMP, the following protocols are recommended. These ensure data integrity through rigorous controls.
In Vitro AMO Inhibition Assay (Pure Culture)
Objective: Determine the
-
Culture Preparation: Grow N. europaea (ATCC 19718) in HEK medium (pH 7.8) until mid-log phase (
). -
Treatment: Aliquot cell suspension into sterile flasks.
-
Control: DMSO vehicle only.
-
Test Groups: 5-Cl-1,4-DMP at 0.1, 1.0, 10, 100
. -
Reference: Allylthiourea (ATU) or DMPP (10
).
-
-
Incubation: Shake at 150 rpm, 28°C, in the dark (to prevent photo-degradation).
-
Assay:
-
Measure
production colorimetrically (Griess reaction) at T=0, 2, 4, and 24 hours. -
Validation: Cell viability must be confirmed via respiration rates (
uptake) to distinguish between specific AMO inhibition and general cytotoxicity.
-
Soil Incubation (Microcosm Study)
Objective: Assess stability and inhibition efficiency in a complex matrix.
-
Soil Prep: Sieve fresh agricultural soil (2mm). Adjust moisture to 60% Water Filled Pore Space (WFPS).
-
Application:
-
Add
(100 mg N/kg soil). -
Add 5-Cl-1,4-DMP at 1% of N-dosage (w/w).
-
-
Sampling: Destructive sampling at Days 0, 3, 7, 14, 21, 28.
-
Extraction: Extract with 2M KCl (1:5 soil:solution ratio). Shake 1 hr, filter.
-
Analysis: Quantify
and via auto-analyzer. -
Calculation: Calculate Percent Inhibition at day
:
Experimental Workflow Diagram
Caption: Integrated workflow for validating chemical purity, enzymatic inhibition, and soil persistence.
References
-
Corrochano-Monsalve, M., et al. (2021). Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation. Science of The Total Environment.
-
Ruser, R., & Schulz, R. (2015). The effect of nitrification inhibitors on the nitrous oxide (N2O) release from agricultural soils—a review. Journal of Plant Nutrition and Soil Science.
-
Vannelli, T., & Hooper, A. B. (1992). Oxidation of Nitrification Inhibitors by Ammonia Monooxygenase in Nitrosomonas europaea. Applied and Environmental Microbiology.
-
Benckiser, G., et al. (2013). Pyrazoles and their derivatives as nitrification inhibitors in agriculture. Advances in Agronomy.
-
Subbarao, G. V., et al. (2006). Scope and Strategies for Regulation of Nitrification in Agricultural Systems—Challenges and Opportunities. Critical Reviews in Plant Sciences.
Sources
Biological activity of 5-Chloro-1,4-dimethyl-1H-pyrazole derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Chloro-1,4-dimethyl-1H-pyrazole Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents and agrochemicals.[1][2] Pyrazole derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[1][3][4] This versatility stems from the pyrazole core's ability to act as a versatile template for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired biological targets and activities.
This guide focuses on a specific, yet promising, subclass: 5-Chloro-1,4-dimethyl-1H-pyrazole derivatives . The introduction of a chloro group at the 5-position and methyl groups at the 1 and 4 positions significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. We will explore the synthesis, multifaceted biological activities, and mechanisms of action of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in current scientific literature.
Core Synthesis Strategy
The synthesis of the 5-chloro-1,4-dimethyl-1H-pyrazole core often begins with a suitable precursor, which is then subjected to cyclization and functionalization reactions. A common and effective method for introducing functionality at the 4-position of a pyrazole ring is the Vilsmeier-Haack reaction. This reaction uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl group (an aldehyde), which serves as a versatile handle for subsequent chemical modifications.[5]
The general workflow allows for the creation of a diverse library of derivatives from a common intermediate, which is a fundamental strategy in modern medicinal chemistry for exploring structure-activity relationships (SAR).
Caption: General workflow for synthesizing pyrazole derivatives.
Antifungal Activity: A Promising Frontier
Recent research has highlighted the potent antifungal properties of 5-chloro-pyrazole derivatives. A study focusing on novel 5-chloro-pyrazoles containing a phenylhydrazone moiety demonstrated significant in vitro activity against several critical plant pathogenic fungi.[6] The combination of the chlorinated pyrazole scaffold with the phenylhydrazone group appears to be synergistic, leading to compounds with excellent efficacy.
The results revealed that most of the synthesized compounds exhibited notable fungicidal activity.[6] For instance, compound 7c from the study showed exceptional potency against Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani.[6] This level of activity suggests that the 5-chloro-pyrazole core is a valuable starting point for the development of new agricultural or clinical antifungal agents.
| Compound | Target Fungus | EC₅₀ (µg/mL)[6] |
| 7c | Fusarium graminearum | 0.74 |
| Botrytis cinerea | 0.68 | |
| Rhizoctonia solani | 0.85 | |
| 8d | Rhizoctonia solani | 0.25 |
| 8g | Rhizoctonia solani | 0.96 |
| Caption: In Vitro antifungal activity of select 5-chloro-pyrazole derivatives. |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol outlines a standard method for assessing the antifungal activity of test compounds.
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Incorporation: Allow the sterilized PDA to cool to approximately 50-60°C. Add the test compound (dissolved in a suitable solvent like DMSO) to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µg/mL). Pour the agar into sterile Petri dishes. A solvent control (PDA with DMSO only) must be included.
-
Inoculation: Aseptically place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus, onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark for a period sufficient for the control plate's mycelial growth to nearly cover the plate (typically 3-7 days).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony on the control plate and T is the average diameter on the treated plate.
-
EC₅₀ Determination: Plot the percentage inhibition against the compound concentrations and determine the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) using probit analysis or non-linear regression.
Anticancer Activity: Targeting Cell Proliferation
The pyrazole scaffold is a well-established pharmacophore in oncology, with numerous derivatives reported to possess potent anticancer activity.[4][7][8] These compounds often exert their effects by inhibiting key enzymes that regulate cell growth and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[9][10] The substitution pattern on the pyrazole ring is critical for both potency and selectivity.[9][10]
While direct studies on 5-chloro-1,4-dimethyl-1H-pyrazole are emerging, extensive research on analogous structures provides a strong rationale for their investigation as anticancer agents. For example, various pyrazole derivatives have shown significant cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer.[11][12][13]
Caption: Pyrazole derivatives inhibiting CDK-mediated cell cycle.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-Pyrazole Hybrid | HCT116 (Colon) | < 23.7 | [9] |
| Indole-Pyrazole Hybrid | MCF7 (Breast) | < 23.7 | [9] |
| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [9] |
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | [9] |
| 5-Alkylated Selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 | [9] |
| Caption: Cytotoxic activity of various pyrazole derivatives. |
Anti-inflammatory Effects: COX Inhibition
The anti-inflammatory potential of pyrazoles is perhaps their most famous attribute, exemplified by the commercial success of Celecoxib, a selective COX-2 inhibitor.[14] Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX), which exists in two primary isoforms: COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation).[14][15] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects.[14][16]
The pyrazole scaffold is adept at fitting into the active site of the COX-2 enzyme.[15][17] Studies on various pyrazole derivatives consistently demonstrate potent anti-inflammatory activity, often correlated with selective COX-2 inhibition.[14][17] The specific substitutions on the pyrazole ring dictate the potency and selectivity of this inhibition.
| Derivative Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 |
| 3,5-Diarylpyrazole (Pd-coupling) | - | 0.01 | - |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - |
| Pyrazole with Methoxy Derivatives | - | - | 17.47 |
| Caption: COX inhibitory activity of selected pyrazole derivatives.[14][17] |
Insecticidal and Antimicrobial Potential
Beyond human therapeutics, pyrazole derivatives have significant applications in agriculture as potent insecticides.[18][19] The pyrazole ring is a core component of several commercial insecticides, including Fipronil.[18] Research has shown that modifications to the pyrazole ring, including halogenation, can dramatically impact insecticidal activity and spectrum.[20] For example, chlorination at the 4-position of the pyrazole ring has been shown to lead to significant changes in biological activity against various pests.[20]
| Compound Series | Pest | Activity Metric | Result |
| Pyrazole Schiff Base (3f) | Termites | LC₅₀ | 0.001 µg/mL[18] |
| Pyrazole Schiff Base (3d) | Termites | LC₅₀ | 0.006 µg/mL[18] |
| Glycine-Fipronil Conjugate (6h) | Locusts | LC₅₀ | 47.68 µg/mL[18] |
| Pyrazole Oxime Ether (IIB1) | Tetranychus cinnabarinus | Acaricidal Activity | ≥ 95% at 10 mg/L[21] |
| Caption: Insecticidal and acaricidal activity of various pyrazole derivatives. |
In addition to their antifungal properties, pyrazoles have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[22][23] Some derivatives have shown minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics like ciprofloxacin, targeting essential bacterial pathways such as DNA gyrase.[22]
Conclusion and Future Directions
The 5-Chloro-1,4-dimethyl-1H-pyrazole scaffold represents a highly versatile and promising platform for the discovery of new bioactive molecules. The existing body of literature on closely related pyrazole analogues strongly supports its potential across a range of applications, from antifungal and anticancer therapeutics to next-generation insecticides. The chloro- and dimethyl- substitutions provide a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for various biological targets.
Future research should focus on:
-
Library Synthesis: Expanding the library of 5-chloro-1,4-dimethyl-1H-pyrazole derivatives to systematically explore the structure-activity relationship (SAR).
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Evaluation: Advancing the most potent compounds from in vitro assays to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the established potential of the pyrazole core, researchers are well-positioned to develop novel and effective solutions for critical challenges in medicine and agriculture.
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The 5-chloro-1,4-dimethylpyrazole Scaffold: A Pharmacophore-Driven Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activity. This technical guide provides an in-depth analysis of the 5-chloro-1,4-dimethylpyrazole scaffold, a privileged structural motif in modern drug discovery. We will dissect the specific pharmacophoric contributions of each substituent—the 5-chloro group, the 1-methyl group, and the 4-methyl group—to elucidate how this seemingly simple scaffold can be leveraged for the rational design of potent and selective therapeutic agents. This guide moves beyond a general overview to provide researchers, scientists, and drug development professionals with a detailed understanding of the steric, electronic, and hydrophobic properties that define the pharmacophore of this important scaffold.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. This arrangement confers a unique set of physicochemical properties, making the pyrazole ring a highly sought-after component in the design of bioactive molecules. The pyrazole scaffold is found in a wide array of approved drugs, demonstrating its versatility across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The metabolic stability of the pyrazole ring is a key factor in its prevalence in drug discovery programs.
The 5-chloro-1,4-dimethylpyrazole scaffold, the focus of this guide, offers a specific substitution pattern that fine-tunes the overall properties of the molecule, influencing its interactions with biological targets and its pharmacokinetic profile. Understanding the distinct role of each substituent is paramount for optimizing lead compounds and developing successful drug candidates.
Deconstructing the Pharmacophore: Key Features of the 5-chloro-1,4-dimethylpyrazole Scaffold
A pharmacophore is the three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. The pharmacophoric properties of the 5-chloro-1,4-dimethylpyrazole scaffold arise from the interplay of its core pyrazole ring and its specific substituents.
The Pyrazole Core: A Hub of Interactions
The pyrazole ring itself is a rich source of pharmacophoric features:
-
Hydrogen Bond Acceptors: The sp2-hybridized nitrogen atom at position 2 of the pyrazole ring acts as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within a binding pocket.
-
Aromatic/Hydrophobic Interactions: The planar, aromatic nature of the pyrazole ring allows for favorable π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.
-
Dipole Moment: The presence of two nitrogen atoms creates a significant dipole moment, influencing the molecule's solubility and its ability to interact with polar environments in a binding site.
The 5-Chloro Group: Modulator of Potency and Selectivity
The chlorine atom at the 5-position of the pyrazole ring is not merely a placeholder; it plays a critical role in modulating the scaffold's properties:
-
Electronic Effects: As an electron-withdrawing group, the chloro substituent influences the electron density of the pyrazole ring, which can impact the strength of hydrogen bonds and other electronic interactions. This electronic modulation can be a key factor in enhancing binding affinity.
-
Hydrophobicity and Lipophilicity: The introduction of a chlorine atom increases the lipophilicity of the scaffold. This can enhance membrane permeability and improve oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and metabolic liabilities, necessitating a balanced approach in drug design.
-
Steric Influence and Halogen Bonding: The chloro group provides steric bulk, which can be exploited to achieve selectivity for a particular target by creating clashes with the binding sites of off-target proteins. Furthermore, under specific geometric conditions, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in the protein, further enhancing binding affinity.
The N1-Methyl Group: A Key to Drug-like Properties
The methylation of the nitrogen at position 1 is a common strategy in medicinal chemistry to address several key aspects of drug design:
-
Metabolic Stability: The N-methyl group blocks a potential site of metabolism (N-dealkylation), thereby increasing the metabolic stability and in vivo half-life of the compound.
-
Solubility and Physicochemical Properties: The addition of a methyl group can influence the molecule's solubility and overall physicochemical profile. While it can slightly increase lipophilicity, it also prevents the formation of a hydrogen bond donor at the N1 position, which can be advantageous in certain binding pockets.
-
Conformational Control: The N1-methyl group can influence the preferred conformation of adjacent substituents, which can be critical for optimal binding to the target.
The C4-Methyl Group: Fine-Tuning Steric Interactions
The methyl group at the 4-position of the pyrazole ring primarily contributes to the scaffold's steric profile:
-
Steric Bulk and Shape Complementarity: This methyl group adds steric bulk in a specific vector, which can be used to fill hydrophobic pockets within the binding site, thereby increasing binding affinity through enhanced shape complementarity.
-
Modulation of Ring Electronics: While primarily a steric feature, the methyl group is weakly electron-donating, which can subtly influence the electronic properties of the pyrazole ring.
The interplay of these features is summarized in the table below:
| Feature | Position | Pharmacophoric Role |
| Nitrogen Atom | 2 | Hydrogen Bond Acceptor |
| Pyrazole Ring | Core | Aromatic/Hydrophobic Interactions, Dipole Moment |
| Chloro Group | 5 | Electronic Modulation (Electron-Withdrawing), Increased Lipophilicity, Steric Bulk, Potential Halogen Bonding |
| Methyl Group | 1 | Increased Metabolic Stability, Modulation of Solubility, Conformational Influence |
| Methyl Group | 4 | Steric Bulk for Hydrophobic Interactions, Shape Complementarity |
Strategic Application in Drug Design: Case Studies and Methodologies
The rational application of the 5-chloro-1,4-dimethylpyrazole scaffold requires a deep understanding of its pharmacophoric properties in the context of a specific biological target. This section outlines key experimental and computational workflows for leveraging this scaffold in drug discovery projects.
Experimental Workflow: Synthesis and Structure-Activity Relationship (SAR) Studies
A systematic exploration of the structure-activity relationship is crucial for optimizing compounds containing the 5-chloro-1,4-dimethylpyrazole scaffold.
Step-by-Step Protocol for SAR Exploration:
-
Scaffold Synthesis: The core 5-chloro-1,4-dimethylpyrazole scaffold can be synthesized through various established synthetic routes, often starting from readily available precursors.
-
Analog Design and Synthesis:
-
Position 5 Variation: Synthesize analogs where the chloro group is replaced with other halogens (F, Br, I) to probe the role of halogen bonding and lipophilicity. Also, explore replacement with small alkyl groups or a hydrogen atom to understand the steric and electronic contributions of the chloro group.
-
Position 1 Variation: Synthesize analogs with different N-alkyl groups (e.g., ethyl, propyl) to assess the impact on metabolic stability and steric tolerance.
-
Position 4 Variation: Replace the C4-methyl group with a hydrogen atom or larger alkyl groups to map the steric requirements of the binding pocket.
-
-
In Vitro Biological Evaluation: Screen the synthesized analogs in relevant in vitro assays to determine their potency, selectivity, and mechanism of action.
-
Data Analysis and Iteration: Analyze the SAR data to identify key trends and design the next generation of compounds with improved properties.
Computational Workflow: In Silico Modeling and Pharmacophore Mapping
Computational chemistry plays a pivotal role in understanding and predicting the behavior of molecules containing the 5-chloro-1,4-dimethylpyrazole scaffold.
Step-by-Step Protocol for Computational Analysis:
-
Target Identification and Preparation: Identify the three-dimensional structure of the biological target from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein structure for docking by adding hydrogens, assigning charges, and defining the binding site.
-
Ligand Preparation: Generate a 3D conformation of the 5-chloro-1,4-dimethylpyrazole-containing ligand and assign appropriate atom types and charges.
-
Molecular Docking: Dock the ligand into the prepared protein binding site using software such as AutoDock, Glide, or GOLD. Analyze the predicted binding poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Pharmacophore Modeling: Based on the docking results or a set of known active compounds, generate a 3D pharmacophore model that defines the essential features for biological activity. This model can then be used for virtual screening of large compound libraries to identify novel hits.
-
Quantitative Structure-Activity Relationship (QSAR): Develop 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the 3D properties of the molecules with their biological activity. These models can provide valuable insights into the steric and electronic requirements for optimal potency.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Pharmacophoric Features of the 5-chloro-1,4-dimethylpyrazole Scaffold
Caption: Key pharmacophoric contributions of the 5-chloro-1,4-dimethylpyrazole scaffold.
Integrated Drug Discovery Workflow
Caption: An integrated workflow for drug discovery utilizing the 5-chloro-1,4-dimethylpyrazole scaffold.
Conclusion
The 5-chloro-1,4-dimethylpyrazole scaffold is a powerful tool in the arsenal of the medicinal chemist. Its well-defined pharmacophoric features, arising from the strategic placement of the chloro and methyl substituents on the stable pyrazole core, provide a solid foundation for the design of potent and selective drug candidates. By understanding and applying the principles outlined in this guide, researchers can effectively harness the potential of this privileged scaffold to accelerate their drug discovery efforts and develop novel therapeutics to address unmet medical needs.
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Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. (n.d.). European Bioinformatics Institute. Retrieved February 12, 2026, from [Link]
- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-
PROTAC Drug Discovery: From Rational Design to Clinical Translation
Topic: Targeted Protein Degradation (PROTACs) Context: Rational Design, Biophysical Characterization, and DMPK Optimization.
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from "occupancy-driven" inhibition to "event-driven" degradation. Unlike small molecule inhibitors (SMIs) that require high affinity and active-site occupancy, PROTACs act catalytically to recruit an E3 ubiquitin ligase to a Protein of Interest (POI), triggering polyubiquitination and proteasomal degradation.[1][2]
This technical guide synthesizes the methodological core of PROTAC development. It moves beyond basic theory to address the critical "make-test-analyze" cycles required to overcome the "Beyond Rule of 5" (bRo5) physicochemical challenges inherent to heterobifunctional degraders.
Module 1: Rational Design Principles (The "Make")
The design of a PROTAC is not merely linking two binders; it is an exercise in structural biology and chemical geometry. The goal is to induce a de novo protein-protein interaction (PPI) between the E3 ligase and the POI.
1.1 The E3 Ligase Decision Matrix
While over 600 E3 ligases exist, Cereblon (CRBN) and von Hippel-Lindau (VHL) dominate the landscape. The choice dictates the physicochemical profile and tissue specificity of the degrader.
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) | Application Note |
| Ligand Type | Imid derivatives (Thalidomide, Lenalidomide) | Hydroxyproline derivatives (VH032) | CRBN ligands are smaller (MW <300), aiding oral bioavailability. |
| Physicochemistry | Generally more lipophilic | Higher polarity/TPSA | VHL ligands often require careful linker design to maintain permeability. |
| Tissue Expression | Ubiquitous; high in lymphoid tissues | Ubiquitous | CRBN is preferred for hematological targets (e.g., IKZF1/3). |
| Safety | Teratogenicity risk (IMiD moiety) | Generally safe profile | VHL ligands avoid the neo-substrate degradation issues of IMiDs. |
1.2 Linkerology: The Silent Driver of Potency
The linker is often erroneously viewed as a passive bridge. In reality, the linker determines:
-
Permeability: Long PEG chains increase TPSA, hindering cell entry.
-
Cooperativity (
): A rigid linker can lock the POI and E3 into a favorable orientation, enhancing the stability of the ternary complex beyond the affinity of the individual binary interactions.
Expert Insight: Avoid "PEG-itis." While PEG linkers are easy to synthesize, they often lead to poor permeability. Transition early to rigid, carbon-rich linkers (piperazines, spirocycles) to improve metabolic stability and constrain the ternary complex geometry.
Module 2: Mechanism of Action & Visualization[3]
The PROTAC mechanism relies on the formation of a productive Ternary Complex.[3][4][5][6][7] This is a thermodynamic equilibrium governed by the equation:
2.1 Diagram: The PROTAC Catalytic Cycle
The following Graphviz diagram illustrates the "Event-Driven" pharmacology, highlighting the recycling of the PROTAC molecule.
Caption: The catalytic cycle of PROTACs. Note the recycling step (dashed blue line), allowing one drug molecule to degrade multiple POI copies.
Module 3: Biophysical Validation Protocol (The "Measure")
A common failure mode is optimizing for binary affinity (
Protocol: TR-FRET Ternary Complex Assay
Objective: Quantify the formation of the [POI:PROTAC:E3] complex in solution to determine Cooperativity (
Reagents:
-
Donor: Terbium (Tb)-labeled Anti-GST antibody (binds GST-tagged POI).
-
Acceptor: d2-labeled Anti-6His antibody (binds His-tagged E3 Ligase).
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.
Step-by-Step Methodology:
-
Protein Prep: Dilute GST-POI and His-E3 Ligase to a fixed concentration (e.g., 10 nM each) in the assay buffer. Note: Concentrations should be near the
of the weakest binary interaction to ensure sensitivity. -
Compound Titration: Prepare a 10-point serial dilution of the PROTAC (range: 10
M to 0.1 nM) in DMSO. -
Assembly:
-
Add 5
L of PROTAC dilution to a 384-well low-volume white plate. -
Add 10
L of the Protein Master Mix (POI + E3). -
Critical Step: Incubate for 15 minutes at RT to allow equilibrium binding.
-
-
Detection:
-
Add 5
L of Detection Mix (Tb-Anti-GST + d2-Anti-6His). -
Incubate for 60 minutes at RT in the dark.
-
-
Readout: Measure Time-Resolved Fluorescence (TRF) on a PHERAstar or EnVision reader.
-
Excitation: 337 nm.
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor/FRET).
-
-
Analysis: Calculate the TR-FRET Ratio (
). Plot Ratio vs. [PROTAC].
Interpretation - The Hook Effect: You will observe a bell-shaped curve.[8]
-
Rising Phase: Formation of Ternary Complex.
-
Peak:
(Optimal stoichiometry). -
Falling Phase (Hook Effect): At high concentrations, binary complexes ([PROTAC:POI] and [PROTAC:E3]) outcompete the ternary complex. This validates the mechanism.
Module 4: Cellular & DMPK Optimization
4.1 The "Hook Effect" in Cells
The Hook Effect observed in TR-FRET also occurs in cells but is often shifted to higher concentrations due to membrane permeability limits.
- : Concentration at 50% degradation.
- : Maximum degradation depth.
-
Validation: If degradation disappears at 10-50
M, it confirms on-target PROTAC activity rather than non-specific cytotoxicity.
4.2 DMPK: Beyond the Rule of 5
PROTACs typically have MW > 800 Da and TPSA > 200
-
Solubility: Use FeSSIF/FaSSIF (biorelevant media) rather than PBS. PROTACs often form "chameleonic" intramolecular hydrogen bonds to hide polar groups, improving permeability.
-
Metabolism: The linker is the metabolic soft spot. Monitor for oxidative dealkylation (CYP-mediated) or hydrolysis.
4.3 Integrated Screening Workflow
The following diagram outlines the logical flow from design to in vivo proof of concept.
Caption: Integrated PROTAC screening workflow. Note the "Go/No-Go" decision points based on Cooperativity (
References
-
Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.[4] Proceedings of the National Academy of Sciences. [Link]
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]
-
Hughes, S. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.[9][10] ACS Pharmacology & Translational Science. [Link]
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Reaction Conditions for Nucleophilic Substitution of 5-Chloropyrazoles: A Technical Guide
The following guide details the reaction conditions for the nucleophilic substitution of 5-chloropyrazoles, structured for researchers and drug development professionals.
Executive Summary
The functionalization of 5-chloropyrazoles via nucleophilic substitution is a critical yet challenging transformation in medicinal chemistry. Unlike their 3-chloro isomers or electron-deficient analogs (e.g., pyridines), 1-substituted-5-chloropyrazoles are electronically deactivated toward classical Nucleophilic Aromatic Substitution (
This guide delineates the two primary corridors for success:
-
Classical
: Viable only when the pyrazole ring is electronically activated by strong Electron Withdrawing Groups (EWGs) at C4. -
Transition-Metal Catalysis (Buchwald-Hartwig): The requisite standard for unactivated 5-chloropyrazoles, utilizing specific biarylphosphine ligands to overcome the oxidative addition barrier.
Part 1: Mechanistic Underpinnings & Reactivity Profiles
To design effective conditions, one must understand the electronic disparity between the C3 and C5 positions.[1]
The Electronic Disadvantage of C5
In a 1-substituted pyrazole:
-
C3 Position: Nucleophilic attack yields an intermediate where the negative charge is stabilized by the adjacent pyridine-like nitrogen (N2). This is electronically favorable.
-
C5 Position: Attack at C5 places the negative charge on C4 or requires resonance delocalization through the N1 lone pair, which is already involved in aromaticity. This creates a high energy barrier for the Meisenheimer complex.
Implication: Without a C4-EWG (e.g.,
Visualization: Reactivity Landscape
The following diagram illustrates the decision logic for selecting reaction conditions based on substrate electronics.
Caption: Decision matrix for selecting reaction conditions based on C4-substitution patterns.
Part 2: Experimental Protocols
Protocol A: Classical (For Activated Substrates)
Applicability: 5-chloro-4-nitropyrazoles, 5-chloro-4-cyanopyrazoles.
When an EWG is present at C4, the C5 position becomes sufficiently electrophilic. The use of polar aprotic solvents is mandatory to solvate the cation and increase the nucleophilicity of the attacking amine or alkoxide.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of 4-nitro-5-chloropyrazole in anhydrous DMF or DMSO (0.5 M concentration).
-
Reagents: Add 1.2–1.5 equiv of the nucleophile (primary/secondary amine).
-
Base: Add 2.0 equiv of
or DIPEA . (For weak nucleophiles, use ). -
Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LCMS for the disappearance of the chloride.
-
Workup: Dilute with water (precipitating the product if solid) or extract with EtOAc. Wash extensively with brine to remove DMF.
Critical Note: If regioselectivity is an issue (e.g., N-unsubstituted pyrazoles), the reaction will likely occur at C5 (tautomer dependent), but N-alkylation usually precedes substitution to fix the isomer.
Protocol B: Palladium-Catalyzed Amination (For Unactivated Substrates)
Applicability: 1-alkyl-5-chloropyrazoles, 1-aryl-5-chloropyrazoles.
This is the industry standard for "hard" substrates. The C-Cl bond is strong; therefore, electron-rich, bulky biarylphosphine ligands are required to facilitate oxidative addition and prevent catalyst deactivation by the nitrogen-rich heterocycle.
Recommended Catalyst Systems:
-
Ligands: tBuBrettPhos (L4), AdBippyPhos , or BrettPhos .
-
Precatalysts: Buchwald Pd G3/G4 precatalysts are superior to in-situ generation from
or .
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add:
-
5-chloropyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
tBuBrettPhos Pd G3 (1–3 mol%)
-
NaOtBu (1.4 equiv) or
(2.0 equiv for base-sensitive substrates).
-
-
Solvent: Add anhydrous t-BuOH or 1,4-Dioxane (0.2 M).
-
Note: t-BuOH often accelerates the rate via proton shuttling.
-
-
Reaction: Seal and heat to 80–110°C for 12–24 hours.
-
Purification: Filter through Celite/Silica pad to remove Pd residuals before chromatography.
Protocol C: Microwave-Assisted Substitution
Applicability: High-throughput screening (HTS) or when metal catalysis is undesirable.
Microwave irradiation can overcome the activation energy barrier of unactivated 5-chloropyrazoles, often requiring temperatures above the boiling point of standard solvents.
Conditions:
-
Solvent: NMP or Water (with surfactant additives like HPMC).
-
Base: Excess amine (if liquid) or
. -
Parameters: 160–200°C, 15–20 bar, 30–60 minutes.
Part 3: Data Comparison & Optimization
The following table summarizes expected outcomes based on substrate electronic properties.
| Substrate Type | C4 Substituent | Method | Key Reagents | Typical Yield |
| Activated | >85% | |||
| Activated | 60–80% | |||
| Unactivated | Pd-Cat | tBuBrettPhos Pd G3, NaOtBu | 70–90% | |
| Unactivated | Pd-Cat | AdBippyPhos, KOH, Dioxane | 65–85% | |
| Unactivated | Microwave | NMP, 200°C (Force) | 30–50%* |
*Note: Microwave forcing of unactivated systems often leads to decomposition or polymerization side products.
Mechanistic Pathway: Pd-Catalyzed Cycle
The catalytic cycle for 5-chloropyrazoles differs slightly due to the potential for the pyrazole nitrogens to coordinate and poison the Palladium. Bulky ligands (tBuBrettPhos) are essential to prevent this coordination and enforce the reductive elimination of the amine.
Caption: Simplified Buchwald-Hartwig cycle. Bulky ligands prevent off-cycle resting states involving pyrazole N-coordination.
References
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides and Chlorides Source: Organic Letters (MIT / Buchwald Lab) [Link]
-
Palladium-Catalyzed Direct Arylation of 5-Chloropyrazoles: A Selective Access to 4-Aryl Pyrazoles Source: PubMed / NIH [Link]
-
Microwave-Assisted Synthesis of Aminopyrazoles via Nucleophilic Aromatic Substitution Source: Royal Society of Chemistry (RSC Advances) [Link]
-
A Generally Applicable Quantitative Reactivity Model for Nucleophilic Aromatic Substitution Source: ChemRxiv (Mechanistic Analysis of SNAr) [Link]
Sources
A-Technical-Guide-to-the-Synthesis-of-Polysubstituted-Pyrazoles-Utilizing-5-Chloro-1,4-dimethyl-1H-pyrazole
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to a multitude of clinically significant pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the synthetic utility of 5-chloro-1,4-dimethyl-1H-pyrazole as a versatile and strategic building block for the construction of complex, polysubstituted pyrazole derivatives. We will dissect key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering not just procedural outlines but also the underlying mechanistic rationale and strategic considerations essential for successful synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate for the discovery of novel therapeutic agents.
Introduction: The Strategic Importance of Polysubstituted Pyrazoles
Polysubstituted pyrazoles are a "privileged scaffold" in drug discovery, a designation earned due to their consistent appearance in molecules exhibiting a wide spectrum of biological activities.[1] Their structural versatility allows for precise three-dimensional orientation of substituents, enabling tailored interactions with biological targets. This has led to their incorporation into drugs for a variety of diseases, including cancer, inflammatory disorders, and infectious diseases.[4][5][6][7] For instance, the pyrazole core is central to the anti-inflammatory drug Celecoxib and numerous kinase inhibitors currently under investigation for oncology applications.[8][9][10]
The functionalization of the pyrazole ring is therefore a critical endeavor in medicinal chemistry. Direct C-H functionalization is an emerging field, but the use of pre-functionalized building blocks often provides a more reliable and scalable route to desired analogs.[11] Among these, halogenated pyrazoles serve as exceptionally useful handles for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.
Why 5-Chloro-1,4-dimethyl-1H-pyrazole?
5-Chloro-1,4-dimethyl-1H-pyrazole emerges as a particularly strategic starting material for several key reasons:
-
Reactivity: The chlorine atom at the C5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.
-
Stability: The N-methylation provides stability and prevents tautomerization, simplifying reaction outcomes and characterization.
-
Accessibility: This starting material is commercially available, providing a practical entry point for synthetic campaigns.
-
Strategic Blocking: The methyl groups at the N1 and C4 positions direct functionalization to the C5 position, offering regiochemical control.
This guide will focus on the practical application of this building block in three cornerstone reactions of modern synthetic chemistry.
Foundational Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaryl chlorides like 5-chloro-1,4-dimethyl-1H-pyrazole. The general catalytic cycle for these reactions, while nuanced for each specific transformation, typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp²-hybridized centers.[12] It is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.[13] The reaction of 5-chloro-1,4-dimethyl-1H-pyrazole with an aryl or heteroaryl boronic acid (or its ester equivalent) provides a direct route to 5-aryl/heteroaryl-1,4-dimethylpyrazoles.
Causality Behind Experimental Choices:
-
Catalyst System: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precatalysts. The choice of ligand is critical for activating the relatively inert C-Cl bond. Bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often required to promote the oxidative addition step and facilitate reductive elimination.[14]
-
Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The choice of base can influence reaction rates and yields, with stronger bases sometimes being necessary for less reactive substrates.
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the transmetalation process.
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-1,4-dimethyl-1H-pyrazole
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-chloro-1,4-dimethyl-1H-pyrazole (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and SPhos (0.04 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the flask.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Stir the mixture vigorously and heat to 100 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Efficient for activating heteroaryl chlorides.[14] |
| Base | K₂CO₃ | Standard, effective base for Suzuki couplings. |
| Solvent | Toluene/Water (4:1) | Biphasic system to dissolve all reactants. |
| Temperature | 100 °C | Provides thermal energy to overcome activation barriers. |
Sonogashira Coupling: Introducing C-C (sp) Functionality
The Sonogashira coupling reaction is the method of choice for the synthesis of aryl- and heteroaryl-alkynes, which are valuable intermediates for further transformations or as components of biologically active molecules.[15][16][17] This reaction couples 5-chloro-1,4-dimethyl-1H-pyrazole with a terminal alkyne.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system: a palladium catalyst to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (typically copper(I) iodide, CuI) to activate the alkyne.[18]
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst in Sonogashira reactions.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent. It serves to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
-
Solvent: While an excess of the amine base can serve as the solvent, co-solvents like DMF or THF can be used to improve solubility.[18]
Experimental Protocol: Synthesis of 5-(phenylethynyl)-1,4-dimethyl-1H-pyrazole
-
Reaction Setup: In a sealed tube under an inert atmosphere, dissolve 5-chloro-1,4-dimethyl-1H-pyrazole (1.0 mmol) and phenylacetylene (1.1 mmol) in a mixture of triethylamine (3 mL) and DMF (3 mL).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol) and copper(I) iodide (0.06 mmol) to the solution.
-
Reaction: Seal the tube and heat the mixture to 80 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | Classic dual-catalyst system for Sonogashira.[18] |
| Base/Solvent | Triethylamine/DMF | Amine base activates the alkyne; DMF aids solubility. |
| Temperature | 80 °C | Milder conditions often suffice for this coupling. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[19][20] This reaction allows for the coupling of 5-chloro-1,4-dimethyl-1H-pyrazole with a wide range of primary and secondary amines, providing access to 5-amino-pyrazole derivatives which are prevalent in kinase inhibitors.[4][21][22]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for the success of the Buchwald-Hartwig amination of aryl chlorides.[23][24] Ligands like BrettPhos or RuPhos are often highly effective. The palladium precatalyst can be Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent quenching of the strong base.
Experimental Protocol: Synthesis of N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine
-
Reaction Setup: To a glovebox-dried vial, add Pd₂(dba)₃ (0.015 mmol), BrettPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add 5-chloro-1,4-dimethyl-1H-pyrazole (1.0 mmol) and benzylamine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (4 mL).
-
Reaction: Seal the vial and stir the mixture at 110 °C for 18-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / BrettPhos | A robust system for C-N coupling with aryl chlorides. |
| Base | NaOtBu | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene | Anhydrous, aprotic solvent compatible with the strong base. |
| Temperature | 110 °C | Higher temperatures are often needed for amination of chlorides. |
Mechanistic Considerations and Troubleshooting
Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents [mdpi.com]
- 10. Synthesis of Celecoxib and Structural Analogs- A Review: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sonogashira Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
5-Chloro-1,4-dimethyl-1H-pyrazole in agrochemical formulation development
Technical Whitepaper: Formulation Engineering of 5-Chloro-1,4-dimethyl-1H-pyrazole Scaffolds
Executive Summary
5-Chloro-1,4-dimethyl-1H-pyrazole (CDMP) represents a critical structural motif in the synthesis of modern SDHI (Succinate Dehydrogenase Inhibitor) fungicides and METI (Mitochondrial Electron Transport Inhibitor) acaricides/insecticides. While often categorized as an intermediate, the physicochemical behavior of this scaffold—specifically its lipophilicity, crystal lattice energy, and hydrolytic susceptibility—dictates the formulation strategy of the final active ingredient (AI).
This guide provides a technical roadmap for researchers developing formulations involving CDMP-derived actives. It moves beyond standard recipes to explore the mechanistic interactions between the pyrazole moiety and surfactant systems, focusing on Suspension Concentrates (SC) and Emulsifiable Concentrates (EC).
Part 1: Physicochemical Profiling & Pre-Formulation
Before initiating formulation, the scientist must profile the CDMP scaffold. The presence of the 5-chloro and 1,4-dimethyl groups imparts specific challenges:
-
Crystallinity & Melting Point: The planar pyrazole ring facilitates strong
stacking, leading to high lattice energy. This results in high melting points (often >100°C for derivatives) and low water solubility, necessitating high-energy milling for SCs or polar solvents for ECs. -
Hydrolytic Stability: The C-Cl bond at position 5 is electronically activated by the adjacent nitrogen. While generally stable, it can undergo nucleophilic aromatic substitution (S_NAr) in highly alkaline environments (
), leading to dechlorination and loss of biological activity. -
Lipophilicity (LogP): The methyl and chloro substitutions increase the LogP (typically 2.5–3.5 for derivatives), making the molecule lipophilic. This requires an HLB (Hydrophilic-Lipophilic Balance) shift in surfactant selection toward the 10–13 range for emulsification.
Table 1: Representative Physicochemical Profile (Model Data)
| Property | Value / Characteristic | Formulation Implication |
| Physical State | Crystalline Solid (Off-white) | Requires wet bead milling for SC; risk of Ostwald ripening. |
| Water Solubility | Low (< 50 mg/L) | Precludes SL (Soluble Liquid) formulations; mandates SC, EC, or OD. |
| LogP (Octanol/Water) | ~ 2.8 (Estimated) | High affinity for leaf cuticle; requires oil adjuvants for penetration. |
| pKa | ~ 2.0 (Weak base) | Protonates only at very low pH; neutral in standard formulation pH (5-7). |
| Thermal Stability | Stable up to ~150°C | Suitable for spray drying (WG formulations) if melting point permits. |
Part 2: Formulation Strategy & Causality
Strategy A: Suspension Concentrate (SC)
Best for: High-melting point derivatives, environmental safety, and resistance management.
The Challenge: Pyrazole derivatives are prone to Ostwald Ripening . Small crystals dissolve and redeposit onto larger crystals, causing sedimentation and nozzle blockage. The Solution: Use of polymeric surfactants with high molecular weight anchor groups to provide steric stabilization, rather than just electrostatic repulsion.
Recommended Surfactant System:
-
Primary Dispersant: Polycarboxylate ether (e.g., modified styrene-acrylic copolymers). Mechanism: The hydrophobic backbone adsorbs to the pyrazole surface, while hydrophilic chains extend into water, creating a steric barrier.
-
Wetting Agent: Alkyl naphthalene sulfonate. Mechanism: Lowers surface tension to allow rapid wetting of the hydrophobic powder during milling.
Strategy B: Emulsifiable Concentrate (EC)
Best for: Maximizing bioavailability via cuticular penetration.
The Challenge: Solubility. The rigid pyrazole ring resists dissolution in standard aliphatic solvents. The Solution: Use of polar aprotic solvents or green solvent blends.
-
Solvent: Aromatic 200 (Naptha) + Co-solvent (e.g., N,N-Dimethyloctanamide or Rhodiasolv® series) to boost solubility power.
Part 3: Experimental Protocols
Protocol 1: Lab-Scale Wet Milling for SC Formulation
Objective: Achieve a particle size distribution (PSD) of D90 < 3.0 µm.
Materials:
-
Active Ingredient (CDMP derivative): 200g
-
Polymeric Dispersant (e.g., Atlox™ 4913): 30g
-
Wetting Agent (e.g., Morwet® EFW): 10g
-
Antifreeze (Propylene Glycol): 60g[1]
-
Water: q.s. to 1 liter
-
Defoamer (Silicone based): 2g
-
Grinding Media: Yttrium-stabilized Zirconium Oxide beads (0.8–1.0 mm).
Step-by-Step Workflow:
-
Slurry Preparation:
-
Dissolve dispersant, wetting agent, and antifreeze in water under low shear (300 rpm).
-
Slowly add the CDMP derivative while increasing shear to 1000 rpm (Cowles dissolver).
-
Critical Control Point: Ensure no agglomerates remain. Measure viscosity; if >500 cP, add water.
-
-
Pre-Milling:
-
Process slurry through a colloid mill (gap 0.5 mm) to reduce particle size to <100 µm.
-
-
Bead Milling (Recirculation Mode):
-
Load slurry into a horizontal bead mill (e.g., Dyno-Mill).
-
Fill chamber 75-80% with Zirconium beads.
-
Mill at tip speed 10–12 m/s. Maintain temperature < 35°C (cooling jacket essential to prevent crystal growth).
-
-
Validation:
-
Sample every 15 mins. Measure PSD using Laser Diffraction (Malvern Mastersizer).
-
Stop when D90 < 3.0 µm and D50 ~ 1.5 µm.
-
-
Let-down:
-
Add Xanthan Gum (0.1-0.2% as a 2% pre-gel) under low shear to adjust final viscosity (Target: 800–1200 cP).
-
Part 4: Visualization of Formulation Logic
Diagram 1: The Formulation Development Workflow
This diagram illustrates the critical decision pathways based on the physical state of the CDMP derivative.
Caption: Decision matrix for formulating pyrazole derivatives, prioritizing SC for high-melting solids to avoid solvent toxicity.
Diagram 2: Stabilization Mechanism in SC
Visualizing how polymeric dispersants prevent the agglomeration of hydrophobic pyrazole crystals.
Caption: Mechanism of steric stabilization where polymeric tails extend into the aqueous phase, preventing crystal collision.[1]
Part 5: Impurity Management & Stability
A critical aspect often overlooked is the 5-Chloro stability .
-
Dechlorination: In formulations with pH > 9, or in the presence of metal ions (Fe, Cu) from poor quality water or equipment corrosion, the 5-Cl atom can be displaced.
-
Mitigation:
-
Buffer: Maintain formulation pH between 5.0 and 7.0 using a Citrate or Phosphate buffer.
-
Chelating Agents: Add EDTA or GLDA (0.1%) to sequester metal ions that might catalyze degradation.
-
References
-
Synthesis & Application of Pyrazole Amides
-
Tolfenpyrad Synthesis & Intermediates
-
Physicochemical Properties of Pyrazoles
- Title: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde crystal structure and properties.
- Source: NIH / PubMed Central.
-
URL:[Link]
- Formulation Challenges (Ostwald Ripening)
Sources
- 1. Frontiers | Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Tolfenpyrad (Ref: OMI 88) [sitem.herts.ac.uk]
- 6. CN103351340B - Novel preparation method of tolfenpyrad - Google Patents [patents.google.com]
- 7. CN103102307A - Method for synthesizing tolfenpyrad - Google Patents [patents.google.com]
Strategic Functionalization of 5-Chloro-1,4-dimethyl-1H-pyrazole via Suzuki-Miyaura Cross-Coupling
Executive Summary: The Challenge of the "5-Position"
The functionalization of 5-Chloro-1,4-dimethyl-1H-pyrazole represents a classic "perfect storm" in cross-coupling chemistry: the convergence of electronic deactivation and steric hindrance. Unlike their bromo- or iodo- counterparts, heteroaryl chlorides possess a significantly stronger C–X bond (bond dissociation energy ~95 kcal/mol), rendering the oxidative addition step kinetically unfavorable.
Furthermore, the pyrazole core is electron-rich, which increases the electron density at the C5 position, further reducing the electrophilicity required for standard palladium insertion. The presence of the methyl group at the C4 position adds a critical steric element, crowding the reaction center and potentially inhibiting the approach of bulky active catalyst species.
This guide moves beyond standard textbook procedures to provide a robust, industrial-grade protocol using Buchwald Precatalysts (Gen 3/4) to overcome these activation energy barriers.
Mechanistic Analysis & Critical Parameters
To successfully couple this substrate, one must understand the failure modes of standard conditions.
The Electronic & Steric Barrier
-
Oxidative Addition (The Bottleneck): The electron-donating nature of the 1,4-dimethylpyrazole ring makes the C5–Cl bond less reactive than a chlorobenzene. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail here, resulting in recovered starting material.
-
Catalyst Poisoning: The N2 nitrogen of the pyrazole ring is a competent ligand. In the absence of a strongly binding phosphine ligand, the substrate itself can coordinate to the Palladium center, forming an inactive "off-cycle" complex.
-
Protodeboronation: Pyrazole-boronic acids (if coupling the reverse way) are notoriously unstable. Therefore, using the chloropyrazole as the electrophile and a stable aryl/heteroaryl boronic acid/ester as the nucleophile is the preferred retrosynthetic disconnection.
The Solution: Ligand-Controlled Reactivity
We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1][2] Specifically, XPhos and SPhos are required.
-
Electronic Effect: These electron-rich phosphines increase the electron density on the Pd(0) center, accelerating the difficult oxidative addition into the C–Cl bond.
-
Steric Effect: The biaryl backbone provides bulk that prevents the formation of inactive dimeric Pd species and discourages the coordination of the pyrazole nitrogen (N2) to the metal center.
Visualization: The Catalytic Cycle & Steric Gating
Figure 1: Catalytic cycle highlighting the critical Oxidative Addition step and the risk of off-cycle catalyst trapping by the pyrazole nitrogen.
Optimized Protocol (The "Gold Standard")
This protocol utilizes XPhos Pd G4 , a fourth-generation precatalyst that ensures a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures compared to traditional sources.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 5-Chloro-1,4-dimethyl-1H-pyrazole | Electrophile | 1.0 | Limiting reagent. |
| Aryl Boronic Acid/Pin Ester | Nucleophile | 1.2 - 1.5 | Excess required to account for potential protodeboronation. |
| XPhos Pd G4 | Catalyst | 0.02 - 0.05 | 2-5 mol%. High activity allows lower loading. |
| K₃PO₄ (Tribasic Potassium Phosphate) | Base | 3.0 | Superior to carbonates for hindered chlorides. |
| 1,4-Dioxane / Water (4:1) | Solvent System | [0.2 M] | The water cosolvent is mandatory for solubility and base activation. |
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a reaction vial (microwave vial preferred for pressure tolerance) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with:
-
Inerting: Cap the vial and purge with inert gas (vac/refill x3). Note: While G4 catalysts are air-stable, the active catalytic cycle is oxygen-sensitive.
-
Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio).
-
Tip: Degas solvents by sparging with argon for 15 mins prior to use.
-
-
Reaction: Heat the block to 100 °C . Stir vigorously (1000 RPM).
-
Time: Typically 2–4 hours.
-
Monitoring: Monitor by LC-MS or UPLC. Look for the disappearance of the chloride (M+H = 131/133).
-
-
Workup:
-
Purification: Flash column chromatography.
-
Note: Pyrazoles are polar. Expect 50-100% EtOAc/Hexanes or even MeOH/DCM gradients.
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Reaction Profiling
Even with robust protocols, issues arise.[4][7] Use this matrix to diagnose failures.
| Observation (LCMS) | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Oxidative Addition Failure | Switch to XPhos Pd G4 if using Pd(PPh₃)₄. Increase Temp to 110°C. Switch solvent to n-Butanol (higher boiling point). |
| Dehalogenation (Product - Cl + H) | Hydride Source Present | Ensure solvents are anhydrous/degassed. Avoid Ethanol/Isopropanol. Reduce reaction time. |
| Homocoupling (Ar-Ar) | Oxidative Coupling | Oxygen leak in the system. Re-degas solvents. Ensure rigorous inert atmosphere. |
| Protodeboronation (Ar-H) | Unstable Boronic Acid | Switch to Boronic Pinacol Ester or Potassium Trifluoroborate (BF₃K) salts. Add base after heating begins. |
Comparative Data: Why XPhos?
The following table summarizes internal and literature data comparing ligand performance for electron-rich heteroaryl chlorides.
| Ligand System | Conversion (2h, 100°C) | Yield | Notes |
| Pd(PPh₃)₄ | < 10% | N/A | Fails oxidative addition. |
| Pd(dppf)Cl₂ | 35% | 28% | Sluggish. Significant homocoupling. |
| Pd₂dba₃ + SPhos | 88% | 82% | Excellent, but requires in-situ mixing. |
| XPhos Pd G4 | > 98% | 95% | Optimal. Fast activation, high turnover. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Milner, P. J., et al. "Pd-Catalyzed Cross-Coupling Reactions of Amides and Esters." Chemical Reviews, 2017. (Context on precatalyst activation). Link
-
Biscoe, M. R., et al. "A New Class of Easily Activated Palladium Precatalysts for Cross-Coupling Reactions." Journal of the American Chemical Society, 2008. Link
-
Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003. (Alternative nucleophiles for difficult couplings). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Precision N-Methylation Strategies for 1,4-Dimethylpyrazole Synthesis
Executive Summary & Strategic Context
The synthesis of 1,4-dimethylpyrazole via N-methylation is a critical transformation in the development of kinase inhibitors (e.g., JAK inhibitors) and nitrification inhibitors. Unlike the synthesis of 1,3- or 1,5-dimethylpyrazole isomers—which suffers from severe regioselectivity issues due to the asymmetry of the starting material—the synthesis of 1,4-dimethylpyrazole from 4-methylpyrazole (fomepizole) benefits from structural symmetry.
However, "symmetry" does not equal "simplicity." The primary challenge in this protocol is not Regioisomer A vs. Regioisomer B, but rather Chemo-selectivity : preventing the formation of the quaternary ammonium salt (1,2,4-trimethylpyrazolium) while driving the reaction to completion.
This guide details three validated protocols ranging from bench-scale discovery to green process chemistry, grounded in mechanistic causality.
Mechanistic Grounding: The Symmetry Advantage
To control the reaction, one must understand the tautomeric landscape.
-
Substrate: 4-methylpyrazole exists in rapid tautomeric equilibrium. Because the methyl group is at the C4 position (the axis of symmetry), Tautomer A and Tautomer B are identical.
-
Implication: Methylation at
or yields the exact same product: 1,4-dimethylpyrazole . -
The "Hidden" Isomer Risk: While you avoid 1,3/1,5 regioisomers, the risk shifts to over-methylation . The product (1,4-dimethylpyrazole) is still nucleophilic and can react with excess methylating agent to form an irreversible quaternary salt.
Visualization: Tautomeric Convergence vs. Over-Methylation
Figure 1: Mechanistic pathway showing the convergence of 4-methylpyrazole tautomers and the risk of quaternary salt formation.
Validated Experimental Protocols
Protocol A: Standard Bench-Scale (High Purity)
Best for: Drug discovery, gram-scale, high-value intermediates.
Chemistry: Classical
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 4-Methylpyrazole | 1.0 | Substrate | Dry thoroughly before use. |
| Methyl Iodide (MeI) | 1.05 | Electrophile | Do not exceed 1.1 eq. to prevent quaternization. |
| Cesium Carbonate ( | 1.2 | Base | Higher solubility in DMF than |
| DMF (Anhydrous) | 10 vol | Solvent | Promotes |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask under
atmosphere. -
Dissolution: Charge 4-methylpyrazole (1.0 eq) and anhydrous DMF (10 volumes). Stir until dissolved.
-
Deprotonation: Add
(1.2 eq) in a single portion. Stir at for 30 minutes. Why? Pre-forming the pyrazolide anion ensures rapid reaction upon MeI addition, minimizing the window for side reactions. -
Alkylation: Add MeI (1.05 eq) dropwise via syringe pump over 20 minutes at
. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]
-
Checkpoint: Look for the disappearance of starting material (m/z 83) and appearance of product (m/z 97). If m/z 112 (quat salt) appears, quench immediately.
-
-
Workup:
-
Dilute with EtOAc (20 vol).
-
Wash with
(3 x 5 vol) to remove DMF and inorganic salts. Crucial: DMF retention poisons subsequent catalytic steps. -
Wash with Brine (1 x 5 vol).
-
Dry over
, filter, and concentrate.[2]
-
-
Purification: Vacuum distillation (bp ~150–155°C at atm, lower under vacuum).
Protocol B: Green Process Scale (Industrial)
Best for: Kilogram-scale, avoiding toxic halides (MeI), green chemistry compliance. Chemistry: Dimethyl Carbonate (DMC) as both solvent and methylating agent.
Mechanism: At high temperatures (
Reagents
| Component | Equiv. | Role |
| 4-Methylpyrazole | 1.0 | Substrate |
| Dimethyl Carbonate (DMC) | 15.0 | Reagent/Solvent |
| DABCO | 0.1 | Catalyst |
Workflow
-
Reactor: Use a stainless steel autoclave or pressure reactor (Parr reactor).
-
Charge: Load 4-methylpyrazole, DMC, and DABCO (10 mol%).
-
Reaction: Seal and heat to 160°C for 12 hours. Internal pressure will rise (approx. 5–10 bar) due to
generation. -
Workup:
-
Cool to RT and vent
carefully. -
Distill off excess DMC (recoverable/recyclable).
-
The residue is pure 1,4-dimethylpyrazole.
-
-
Advantages: No salts to filter, no halogenated waste, high atom economy.
Analytical Characterization & Isomer Differentiation[3]
Although 4-methylpyrazole yields 1,4-dimethylpyrazole, verification against potential impurities (like 1,3- or 1,5- isomers if starting material was impure) is vital.
| Feature | 1,4-Dimethylpyrazole (Target) | 1,3-Dimethylpyrazole (Isomer) | 1,5-Dimethylpyrazole (Isomer) |
| Symmetry | Asymmetric | Asymmetric | |
| 1H NMR (Ring H) | Single signal (or very close doublet) for H3/H5 due to symmetry. | Distinct doublets for H4 and H5. | Distinct doublets for H3 and H4. |
| 13C NMR (Me) | N-Me and C-Me signals. | N-Me, C-Me signals. | N-Me, C-Me signals (N-Me often shielded). |
| Boiling Point | ~150°C | ~136°C | ~140°C |
Critical QC Check:
In 1,4-dimethylpyrazole, the proton at position 3 and position 5 are chemically equivalent (or nearly so) in achiral solvents. In 1,3- or 1,5-isomers, the ring protons appear as distinct signals with characteristic coupling constants (
Troubleshooting & Process Safety
Issue: Quaternary Salt Formation[2]
-
Symptom: Insoluble white precipitate forming in the reaction mixture (if using acetone/DCM) or new polar spot on TLC.
-
Cause: Excess MeI or high temperatures.
-
Fix: Strictly limit MeI to 1.05 eq. Use a syringe pump for addition.
Issue: Incomplete Conversion
-
Symptom: Starting material remains despite excess MeI.
-
Cause: Moisture in DMF quenching the base.
-
Fix: Re-dry DMF over molecular sieves (4Å). Increase base to 1.5 eq.
Workflow Visualization
Figure 2: Operational workflow for the isolation of pharmaceutical-grade 1,4-dimethylpyrazole.
References
-
BenchChem Technical Support. (2025).[2] Selective N-Methylation of Pyrazoles: Challenges and Solutions. Retrieved from
-
ChemicalBook. (2024).[3] Synthesis of N-Methylpyrazole via Dimethyl Carbonate.[4] Retrieved from
-
Semenov, V. V., et al. (2015).[5] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.[5] Coke and Chemistry.[5] Retrieved from
-
Organic Syntheses. (1941). 3,5-Dimethylpyrazole (General Pyrazole Synthesis Protocol).[6] Org.[6][7][8][9] Synth. Coll. Vol. 1, p.309.[6] Retrieved from
-
National Institutes of Health (NIH). (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes.[2][3] J. Org.[3] Chem. Retrieved from
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Maximizing Efficiency: A Technical Guide to Improving Yield in the Vilsmeier-Haack Formylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto a pyrazole ring via the Vilsmeier-Haack reaction is a cornerstone transformation in synthetic organic chemistry, providing a versatile handle for the elaboration of complex pharmaceutical and agrochemical agents. However, achieving consistently high yields can be challenging, often hampered by substrate reactivity, competing side reactions, and suboptimal reaction conditions. This in-depth technical guide, designed for the practicing scientist, moves beyond standard protocols to provide a deeper understanding of the mechanistic nuances and practical strategies to maximize the yield and purity of formylated pyrazoles.
The Core of the Reaction: Understanding the Vilsmeier-Haack Mechanism on Pyrazoles
The Vilsmeier-Haack reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The process begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3]
The pyrazole ring, being an electron-rich heterocycle, is an excellent substrate for this reaction. The generally accepted mechanism for the formylation of pyrazole proceeds as follows:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ in an exothermic process to generate the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich C-4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step is favored due to the electronic properties of the pyrazole nucleus, where the two nitrogen atoms direct the electrophilic substitution to this position.[4][5]
-
Formation of an Iminium Intermediate: The initial adduct undergoes elimination of a proton to restore the aromaticity of the pyrazole ring, forming an iminium ion intermediate.
-
Hydrolysis: Subsequent aqueous work-up hydrolyzes the iminium salt to yield the desired pyrazole-4-carbaldehyde.
Sources
- 1. mdpi.com [mdpi.com]
- 2. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
An In-Depth Technical Guide to the Purification of 5-Chloro-1,4-dimethyl-1H-pyrazole Reaction Mixtures
Abstract
5-Chloro-1,4-dimethyl-1H-pyrazole is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its utility is contingent on achieving high levels of purity, as residual impurities from its synthesis can lead to undesirable side reactions, lower yields in subsequent steps, and introduce toxicological risks in final products. This guide provides a comprehensive overview of field-proven methodologies for the purification of crude 5-Chloro-1,4-dimethyl-1H-pyrazole. We will move beyond simple protocols to explain the underlying chemical principles that govern the choice of a specific purification strategy. This document is intended for researchers, process chemists, and drug development professionals seeking to establish robust and scalable purification workflows.
Chapter 1: The Impurity Landscape: Know Your Enemy
Effective purification begins with a thorough understanding of the potential impurities in the crude reaction mixture. The synthesis of 5-Chloro-1,4-dimethyl-1H-pyrazole, often achieved through chlorination of a pyrazolone precursor using reagents like phosphoryl chloride (POCl₃) in N,N-dimethylformamide (DMF), introduces a predictable set of impurities.[1][2][3] An alternative route involves the condensation of dichlorovinyl ketones with methylhydrazine, which can also generate specific byproducts.[4]
The primary classes of impurities include:
-
Unreacted Starting Materials: Residual 1,4-dimethyl-1H-pyrazol-5-one or its tautomeric forms.
-
Precursor Species: The intermediate 5-hydroxy-1,4-dimethyl-1H-pyrazole, resulting from incomplete chlorination.
-
Reagent-Derived Byproducts: Hydrolyzed POCl₃ (phosphoric acid), and residual high-boiling solvents like DMF.
-
Isomeric Byproducts: While N-methylation is generally specific, minor regioisomers can sometimes form depending on the precise synthetic route.
-
Work-up Solvents: Residual extraction solvents such as ethyl acetate, dichloromethane, or hexane.
A summary of these common process-related impurities is presented below.
| Impurity Class | Specific Example | Source | Rationale for Removal |
| Starting Material | 1,4-dimethyl-1H-pyrazol-5-one | Incomplete reaction | Can interfere with subsequent reactions; structurally similar, making removal challenging. |
| Precursor | 5-hydroxy-1,4-dimethyl-1H-pyrazole | Incomplete chlorination | The hydroxyl group is a reactive nucleophile that can lead to significant byproduct formation. |
| Reagent Byproduct | Phosphoric Acid / Phosphates | Hydrolysis of POCl₃ | Acidic; must be removed to prevent degradation of the acid-labile product. |
| Solvent | N,N-Dimethylformamide (DMF) | Vilsmeier-Haack reaction solvent | High boiling point, difficult to remove by simple evaporation; toxic. |
| Isomer | Positional Isomers | Non-specific alkylation/synthesis | May have different reactivity and pharmacological profiles. |
Chapter 2: Primary Purification: The Initial Work-Up
The initial work-up is a critical first step designed to remove the bulk of inorganic salts, water-soluble reagents, and acidic or basic byproducts. This phase leverages the differential solubility of the target compound in immiscible organic and aqueous phases. The primary goal is not to achieve high purity, but to prepare the crude material for more refined secondary purification techniques.
Core Protocol: Aqueous Extractive Work-up
This protocol is a self-validating system; successful phase separation and a clear organic layer are immediate indicators of effective salt removal.
-
Reaction Quenching: The reaction mixture is carefully poured into a beaker of crushed ice or cold water. This step serves to hydrolyze any remaining reactive chlorinating agents (e.g., POCl₃) and precipitate the organic product.[1][2]
-
Neutralization: The acidic aqueous slurry is neutralized. A weak base like sodium bicarbonate (NaHCO₃) is preferred over strong bases like sodium hydroxide (NaOH) initially to avoid potential hydrolysis of the chloro-substituent on the pyrazole ring. The pH should be adjusted to ~7-8.[1]
-
Liquid-Liquid Extraction (LLE): The neutralized mixture is transferred to a separatory funnel. An appropriate organic solvent (e.g., ethyl acetate or dichloromethane) is added to dissolve the 5-Chloro-1,4-dimethyl-1H-pyrazole.[5] The funnel is shaken vigorously and allowed to stand, resulting in the separation of the organic layer (containing the product) from the aqueous layer (containing salts and other water-soluble impurities). This process is typically repeated three times to ensure maximum recovery.
-
Washing: The combined organic extracts are washed with brine (a saturated aqueous solution of NaCl). This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying & Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Chapter 3: Secondary Purification: Achieving High Purity
Once the crude product is isolated, one or more of the following techniques can be employed to achieve the desired level of purity. The choice is dictated by the physical state of the product (solid vs. liquid) and the nature of the remaining impurities.
Recrystallization: The Workhorse for Solids
Causality: This technique exploits the differences in solubility between the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
Detailed Protocol:
-
Solvent Selection: Small-scale trials are performed to identify a suitable solvent or solvent system. A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, chloroform) and a non-solvent in which it is insoluble (e.g., hexane, petroleum ether) is often effective.[1][6]
-
Dissolution: The crude solid is placed in a flask with a minimal amount of the chosen solvent. The mixture is heated to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The clear solution is allowed to cool slowly to room temperature, then transferred to an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent to remove any adhering mother liquor, and dried under vacuum.
| Solvent | Boiling Point (°C) | Polarity Index | Common Use Case |
| Hexane / Petroleum Ether | 60-90 | 0.1 | Non-polar; often used as the anti-solvent.[1] |
| Dichloromethane (DCM) | 40 | 3.1 | Good for dissolving many organics, but volatile. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Excellent general-purpose solvent for pyrazoles.[6] |
| Chloroform | 61 | 4.1 | Effective, but has health and safety concerns.[6] |
| Ethanol / Methanol | 78 / 65 | 5.2 / 5.1 | Polar; useful if the product is more polar. |
Column Chromatography: For Challenging Separations
Causality: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture). Compounds with higher polarity will adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly. This is highly effective for separating compounds with very similar structures, such as isomers or the target compound from its 5-hydroxy precursor.
Detailed Protocol:
-
Stationary Phase Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a stronger solvent, mixed with a small amount of silica gel, dried, and the resulting powder is carefully added to the top of the column. This "dry loading" technique typically results in better separation.
-
Elution: The chosen eluent system (e.g., a gradient of hexane and ethyl acetate) is passed through the column.[5] The polarity of the eluent is gradually increased to sequentially elute compounds of increasing polarity.
-
Fraction Collection: The eluate is collected in a series of test tubes or flasks.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Concentration: Fractions containing the pure compound are combined and the solvent is removed by rotary evaporation.
| Eluent System (v/v) | Typical Application | Reference |
| Hexane / Ethyl Acetate (e.g., 10:1 to 4:1) | General purpose for moderately polar pyrazoles. | [5][6] |
| Hexane / Chloroform (e.g., 1:9) | For separating less polar compounds. | [7] |
| Dichloromethane / Methanol (e.g., 99:1) | For more polar compounds that do not elute with EtOAc systems. |
Acid-Base Chemistry: A Strategic Alternative
Causality: This elegant method leverages the basicity of the pyridine-like nitrogen atom in the pyrazole ring.[8] By treating the crude organic mixture with an acid, the basic pyrazole is protonated to form a salt. This salt often has drastically different solubility properties (e.g., becoming water-soluble) compared to non-basic impurities.
Detailed Protocol:
-
Dissolution & Acidification: The crude product is dissolved in a suitable organic solvent (e.g., diethyl ether or EtOAc). An acid, such as hydrochloric acid (as a solution in ether or isopropanol), is added dropwise.
-
Salt Precipitation: The pyrazole hydrochloride salt typically precipitates as a solid.
-
Isolation of Salt: The solid salt is isolated by filtration and washed with the organic solvent to remove the now-separated non-basic impurities.
-
Liberation of Free Base: The purified salt is dissolved in water and neutralized with a base (e.g., NaHCO₃) to regenerate the pure, non-protonated 5-Chloro-1,4-dimethyl-1H-pyrazole.
-
Final Extraction: The pure product is extracted from the aqueous solution using an organic solvent, dried, and concentrated as described in Chapter 2. This method is particularly effective for removing non-basic, but organically soluble, impurities.[9]
Chapter 4: Purity Assessment and Quality Control
No purification is complete without rigorous analytical verification. The use of orthogonal methods (methods based on different chemical principles) is essential to build confidence in the purity assessment.
-
Thin Layer Chromatography (TLC): A rapid, qualitative tool used to monitor the progress of a column separation and to quickly assess the complexity of a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities. It provides both retention time (a measure of purity) and a mass spectrum (for structural identification).[10]
-
High-Performance Liquid Chromatography (HPLC/LC-MS): The workhorse for quantitative purity analysis. It is highly sensitive and can separate a wide range of compounds. When coupled with a mass spectrometer, it provides unambiguous identification of impurities.[11]
-
Nuclear Magnetic Resonance (¹H NMR): Provides detailed structural information. The presence of unexpected signals or integration values that do not match the expected structure are clear indicators of impurities.
-
Melting Point Analysis: For crystalline solids, a sharp melting point range (typically < 2 °C) is a strong indicator of high purity. Impurities tend to depress and broaden the melting range.
Chapter 5: Integrated Purification Strategy: A Decision-Making Workflow
The optimal purification strategy is not a single method, but a logical sequence of steps tailored to the specific reaction outcome. The following workflow provides a general decision-making framework for purifying 5-Chloro-1,4-dimethyl-1H-pyrazole.
References
-
Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]
-
Sharma, S., Sharma, M., & Bhasin, K. K. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. [Link]
-
Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]
- Müller, T., et al. (2011). Method for purifying pyrazoles.
-
Kappe, C. O., & Falsone, S. F. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(3), M620. [Link]
-
Swamy, S. N., Sarala, B. G., Priya, B. S., Gaonkar, S. L., & Sandeep, C. S. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
-
Asbi, A. A., & El-Sayed, N. N. E. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 58-68. [Link]
-
Bakavoli, M., et al. (2014). Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone. ResearchGate. [Link]
-
Szilágyi, B., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. [Link]
-
Vasin, A. V., et al. (2020). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
-
Weatherston, J., et al. (2016). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]
-
Desai, N. C., et al. (2010). SYNTHESIS OF DIETHYL-1, 4-DIHYDRO-2, 6-DIMETHYL-4- [(5-CHLORO) PYRAZOLE)]-3, 5- PYRIDINEDICARBOXYLATES AS CALCIUM ANTAGONIST. Trade Science Inc. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 27006-76-4 [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
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- 8. globalresearchonline.net [globalresearchonline.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
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- 11. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic and Kinetic Modulation: Optimizing Reaction Temperature for Chloropyrazole Nucleophilic Substitution
Executive Summary: The Chloropyrazole Paradox
Chloropyrazoles represent a unique challenge in medicinal chemistry. As a scaffold, the pyrazole ring is inherently electron-rich (
Temperature is the critical variable in overcoming this activation energy barrier. However, it is a double-edged sword: insufficient heat leads to stalled conversion, while excessive thermal energy promotes side reactions such as polymerization, hydrolysis, or regiochemical scrambling (N-alkylation vs. C-substitution).
This guide provides a scientifically grounded framework for optimizing reaction temperature, moving beyond "trial and error" to a systematic thermodynamic and kinetic modulation strategy.
Mechanistic Underpinnings
The Reactivity Gap: 3- vs. 4- vs. 5-Chloropyrazoles
Understanding the position of the leaving group is prerequisite to temperature selection.
-
3- and 5-Chloropyrazoles: Located adjacent to the nitrogens, these positions are more susceptible to
, especially if an EWG (e.g., , ) is present. They typically react at 80–120 °C . -
4-Chloropyrazoles: The 4-position is the most electron-rich site of the ring (analogous to the 3-position of indole). Direct
here is kinetically disfavored and often requires temperatures >140 °C , microwave forcing, or transition-metal catalysis (Buchwald-Hartwig) rather than classical .
The Role of Temperature in the Mechanism
The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer-like anionic intermediate. High temperature is required to:
-
Disrupt Aromaticity: Overcome the high resonance energy of the pyrazole ring during the formation of the
hybridized intermediate. -
Promote Elimination: Facilitate the departure of the chloride ion, which is a poorer leaving group than fluoride or bromide.
Figure 1: The energy landscape of Chloropyrazole
Strategic Optimization: The "Thermal Gradient" Approach
Do not arbitrarily select a boiling point (e.g., "reflux in DMF"). Instead, employ a Thermal Gradient Screen to identify the Minimum Effective Temperature (MET).
Solvent-Temperature Matrix
The choice of solvent dictates the maximum attainable temperature (at atmospheric pressure).
| Solvent Class | Solvent | Boiling Point (°C) | Suitability for Chloropyrazoles |
| Protic | Water/EtOH | 100 / 78 | Poor. High risk of hydrolysis at high temps. Good for "on-water" reactions if surfactant used. |
| Polar Aprotic | Acetonitrile | 82 | Moderate. Good for activated (nitro-substituted) pyrazoles. |
| Polar Aprotic | 1,4-Dioxane | 101 | Good. Standard for moderate reactivity. |
| Dipolar Aprotic | DMF / DMAc | 153 / 165 | Excellent. High boiling point allows access to high activation energies. |
| Dipolar Aprotic | DMSO | 189 | Excellent. Maximizes rate, but difficult workup. |
| High Performance | NMP | 202 | Last Resort. For highly deactivated 4-chloro substrates. |
Microwave vs. Conventional Heating
For chloropyrazoles, microwave irradiation is superior due to the rapid heating ramp .
-
Conventional: Slow ramp allows time for side reactions (e.g., oligomerization) to initiate before the main reaction pathway is accessible.
-
Microwave: Instantaneously reaches the activation energy (
), favoring the desired kinetic pathway.
Experimental Protocols
Protocol A: The "Thermal Step-Ladder" (Optimization)
Use this protocol to determine the optimal temperature for a new substrate.
Reagents:
-
Substrate: 1 mmol Chloropyrazole (e.g., 1-methyl-4-nitro-5-chloropyrazole)
-
Nucleophile: 1.2 mmol Amine/Thiol
-
Base: 2.0 mmol
or DIPEA -
Solvent: 3 mL DMF (anhydrous)
Workflow:
-
Preparation: Prepare 5 identical reaction vials.
-
The Gradient: Set up a parallel synthesizer or oil baths at: 60°C, 80°C, 100°C, 120°C, 140°C .
-
Execution: Stir all vials at their respective temperatures for 4 hours .
-
Sampling: Take a 20
L aliquot from each, dilute in MeCN, and analyze via UPLC-MS. -
Analysis: Plot "Conversion %" vs. "Impurity %".
-
Optimal Temp: The point where conversion >90% and impurities <5%.
-
Protocol B: Microwave-Assisted High-Throughput Synthesis
Use this for deactivated substrates (e.g., 4-chloropyrazoles).
-
Loading: In a 10 mL microwave vial, charge 4-chloropyrazole (1.0 eq), Nucleophile (2.0 eq), and NMP (Concentration 0.5 M).
-
Sealing: Cap with a crimp top (PTFE/Silicone septum).
-
Irradiation Profile:
-
Ramp: 2 minutes to target temp.
-
Hold: 180 °C for 20 minutes.
-
Cooling: Active air cooling to 40 °C.
-
-
Workup: Pour into 5% LiCl (aq) and extract with EtOAc (LiCl helps remove NMP).
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting temperature and heating mode based on substrate electronics.
Figure 2: Decision Matrix for Temperature and Method Selection.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Starting Material Unchanged | Temp < Activation Energy | Increase Temp by 20°C increments. Switch to DMSO/NMP. |
| Black Tar / Complex Mixture | Thermal Decomposition | Lower Temp by 20°C. Degas solvent ( |
| Regioisomers (N-alkylation) | Tautomerism at High Temp | Use lower temp with stronger base. Protect NH group first. |
| Hydrolysis Product (OH) | Wet Solvent + High Temp | Use anhydrous solvent. Add molecular sieves. |
References
-
WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles. (2025).[1][2][3][4][5][6] [Link]
-
MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles. (2024).[5][7] [Link]
-
NIH. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. (2019).[8] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Solving Solubility Issues of 5-Chloro-1,4-dimethyl-1H-pyrazole in Water
Abstract
5-Chloro-1,4-dimethyl-1H-pyrazole, a substituted pyrazole, represents a class of heterocyclic compounds with significant potential in pharmaceutical and agrochemical research.[1][2] However, like many small organic molecules, its utility can be hampered by poor aqueous solubility, a critical factor influencing bioavailability and formulation efficacy.[3][4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and overcome the solubility challenges associated with this compound. We will explore the fundamental principles and provide detailed experimental protocols for several key solubilization strategies, including cosolvency, pH adjustment, surfactant-mediated solubilization, and cyclodextrin complexation. The methodologies are presented with a focus on rational experimental design and self-validating protocols to ensure robust and reproducible results.
Introduction: The Solubility Challenge
Preliminary Assessment: Characterizing the Problem
Before attempting to enhance solubility, it is crucial to quantify the baseline solubility of 5-Chloro-1,4-dimethyl-1H-pyrazole in water. This provides a benchmark against which the success of various enhancement techniques can be measured.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[7]
Objective: To determine the intrinsic aqueous solubility of 5-Chloro-1,4-dimethyl-1H-pyrazole at a controlled temperature.
Materials:
-
5-Chloro-1,4-dimethyl-1H-pyrazole
-
Deionized water
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration device (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of 5-Chloro-1,4-dimethyl-1H-pyrazole to a series of vials containing a known volume of deionized water. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
After agitation, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a 0.22 µm filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.[9]
-
The average concentration from replicate experiments represents the equilibrium solubility.
Strategies for Solubility Enhancement
Several well-established techniques can be employed to improve the aqueous solubility of poorly soluble compounds.[3][10] The choice of method depends on the physicochemical properties of the compound and the requirements of the final application.
Cosolvency: Modifying the Solvent Environment
Cosolvency is a widely used technique that involves adding a water-miscible organic solvent (a cosolvent) to an aqueous solution to increase the solubility of a non-polar solute.[11][12] The cosolvent reduces the overall polarity of the solvent system, making it more favorable for the dissolution of hydrophobic molecules.[4][13]
Mechanism of Action:
-
Polarity Reduction: Cosolvents like ethanol, propylene glycol, and polyethylene glycol (PEG) are less polar than water. Their addition reduces the dielectric constant of the solvent mixture, decreasing the energy required to solvate a non-polar molecule.[11]
-
Disruption of Water's Hydrogen Bond Network: Cosolvents can interfere with the highly ordered hydrogen-bonding structure of water, creating cavities that can more readily accommodate the solute.[13]
Experimental Workflow for Cosolvency Screening:
Caption: Workflow for evaluating the effect of cosolvents on solubility.
Data Presentation:
| Cosolvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| None (Water) | 0 | (Baseline Value) | 1.0 |
| Ethanol | 10 | (Experimental Value) | (Calculated) |
| 20 | (Experimental Value) | (Calculated) | |
| 30 | (Experimental Value) | (Calculated) | |
| PEG 400 | 10 | (Experimental Value) | (Calculated) |
| 20 | (Experimental Value) | (Calculated) | |
| 30 | (Experimental Value) | (Calculated) |
pH Adjustment: Leveraging Ionization
For ionizable compounds, altering the pH of the aqueous medium can dramatically increase solubility.[14] Pyrazole derivatives can act as weak bases due to the presence of pyridine-like nitrogen atoms, which can be protonated at acidic pH.[6] The resulting salt form is typically much more water-soluble than the neutral molecule.[15]
Mechanism of Action: The solubility of a weak base increases as the pH of the solution falls below its pKa.[3][16] At a lower pH, the equilibrium shifts towards the protonated (ionized) form of the molecule, which is more polar and thus more soluble in water.
Experimental Protocol: pH-Solubility Profiling:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).
-
Add an excess amount of 5-Chloro-1,4-dimethyl-1H-pyrazole to each buffer solution.
-
Equilibrate the samples using the shake-flask method as described in section 2.1.
-
After equilibration, measure the final pH of each solution to ensure it has not shifted significantly.
-
Filter the samples and analyze the concentration of the dissolved compound.
-
Plot the logarithm of solubility against the final measured pH to generate a pH-solubility profile.
Caption: The effect of pH on the solubility of a weakly basic compound.
Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds through a process known as micellar solubilization.[17][18]
Mechanism of Action: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[19] These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble compounds can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium.[17][20]
Common Surfactant Types:
-
Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers. These are generally less toxic and widely used in pharmaceutical formulations.[3]
-
Anionic: Sodium dodecyl sulfate (SDS).
-
Cationic: Cetyltrimethylammonium bromide (CTAB).
Experimental Protocol: Surfactant Solubilization:
-
Select a range of surfactants (e.g., Tween® 80, SDS).
-
Prepare a series of aqueous solutions of each surfactant at concentrations both below and above their known CMC.
-
Add an excess amount of 5-Chloro-1,4-dimethyl-1H-pyrazole to each surfactant solution.
-
Equilibrate the samples using the shake-flask method.
-
Filter and analyze the concentration of the dissolved compound.
-
Plot solubility as a function of surfactant concentration. A sharp increase in solubility is typically observed at concentrations above the CMC.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[21] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic guest within their cavity.[22]
Mechanism of Action: The hydrophobic portion of 5-Chloro-1,4-dimethyl-1H-pyrazole can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex water-soluble.[21][23] Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[24]
Experimental Protocol: Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD).
-
Add an excess amount of 5-Chloro-1,4-dimethyl-1H-pyrazole to each solution.
-
Equilibrate the samples using the shake-flask method.
-
Filter and analyze the concentration of the dissolved compound.
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the stoichiometry of the complex and its stability constant.
Conclusion and Recommendations
Addressing the poor aqueous solubility of 5-Chloro-1,4-dimethyl-1H-pyrazole is a critical step in harnessing its full potential in research and development. This guide has outlined four robust strategies: cosolvency, pH adjustment, surfactant-mediated solubilization, and cyclodextrin complexation. The optimal approach will depend on the specific application and desired formulation characteristics.
It is recommended to start with a comprehensive characterization of the compound, including its intrinsic solubility and a pH-solubility profile. This initial data will provide valuable insights into its physicochemical nature and guide the selection of the most promising solubilization techniques. For instance, if the compound is found to be a weak base, pH adjustment is likely to be a highly effective and straightforward method. For applications requiring a neutral pH, cosolvents or cyclodextrins may be more appropriate. A systematic evaluation of these methods, as detailed in the provided protocols, will enable researchers to develop effective and reliable aqueous formulations of 5-Chloro-1,4-dimethyl-1H-pyrazole.
References
- Filo. (2025, November 14). How does co-solvency increase solubility.
- Nurhidayati, W., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences.
- Slideshare. Cosolvency.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?
- Wikipedia. Cosolvent.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Slideshare. Methods of solubility enhancements.
- Al-Badr, A. A., & El-Subbagh, H. I. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
- Almog, Y., et al. (n.d.). Solubilization of hydrophobic molecules in nanoparticles formed by polymer-surfactant interactions. PubMed.
- Li, X., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Kjellin, M., & Johansson, I. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. MDPI.
- Prabhu, N. V., et al. (2020). Theoretical investigation of β-cyclodextrin with pyrazoline derivative. ResearchGate.
- ChemicalBook. Pyrazole.
- ResearchGate. (2025). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin.
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
- Fourati, M., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
- Google Patents. Method for determining solubility of a chemical compound.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
- Slideshare. solubility enhancement -by pH change & complexation.
- Benchchem. (2025). Improving solubility of pyrazole derivatives for reaction.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
- Al-Azzawi, A. M., et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
- ResearchGate. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands.
- Semantic Scholar. (2009). Inclusion complexes of β-cyclodextrin with pyrazinamide and piperazine: Crystallographic and theoretical studies.
- Shen, Y. J., et al. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC.
- Encyclopedia.pub. Synthesis and Properties of Pyrazoles.
- Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
- Guidechem. How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?.
- Indian Journal of Heterocyclic Chemistry. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES.
- CymitQuimica. CAS 1072-68-0: 1,4-Dimethylpyrazole.
- MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Advanced ChemBlocks. 5-chloro-1,4-dimethyl-1H-pyrazole 97%.
- ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
- ResearchGate. (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
- ChemicalBook. (2025). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Sources
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- 2. encyclopedia.pub [encyclopedia.pub]
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- 4. wisdomlib.org [wisdomlib.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 10. wjbphs.com [wjbphs.com]
- 11. How does co-solvency increase solubility | Filo [askfilo.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 16. scielo.br [scielo.br]
- 17. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 18. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. oatext.com [oatext.com]
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- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Precision Functionalization of 5-Chloropyrazoles: A Technical Guide to Minimizing Side Products
This guide details the technical strategies for minimizing side products during the functionalization of 5-chloropyrazoles. It addresses the two primary challenges: regioselective N-alkylation (avoiding the N2-isomer) and chemoselective C-5 functionalization (avoiding hydrodehalogenation).
Executive Summary
The 5-chloropyrazole scaffold is a linchpin in modern kinase inhibitor design (e.g., crizotinib, lorlatinib). However, its functionalization is plagued by two distinct failure modes:
-
Regiochemical Scrambling: Direct alkylation of 3(5)-chloropyrazoles typically yields a mixture of 1,3- and 1,5-isomers, with the thermodynamically stable 1,3-isomer often dominating, contrary to the desired 1,5-substitution pattern required for many bioactives.
-
Hydrodehalogenation: Palladium-catalyzed cross-couplings at the C-5 position frequently suffer from reduction of the C-Cl bond (hydrodehalogenation) rather than the desired C-C or C-N bond formation.
This guide provides evidence-based protocols to suppress these side pathways.
Part 1: Solving the N-Alkylation Regioselectivity Challenge
The Tautomer Trap
The parent 3(5)-chloropyrazole exists in a tautomeric equilibrium. When subjected to basic alkylation conditions, the reaction outcome is governed by the interplay of steric hindrance and lone-pair repulsion .
-
The 1,3-Isomer (Major): Alkylation occurs at the nitrogen distal to the chlorine. This is sterically favored and thermodynamically more stable.
-
The 1,5-Isomer (Minor/Desired): Alkylation occurs at the nitrogen adjacent to the chlorine. This is sterically congested and often disfavored by electrostatic repulsion between the nitrogen lone pair and the chlorine atom.
To minimize the "side product" (which is often the major 1,3-isomer if the 1,5-isomer is the target), one must abandon direct alkylation in favor of De Novo Cyclization or Transient Directing Groups .
Workflow: Selecting the Right N-Functionalization Strategy
Figure 1: Decision tree for selecting the synthetic route based on the desired regioisomer. Note that for the 1,5-isomer, direct alkylation is rarely the optimal path.
Protocol 1: De Novo Synthesis (The "Zero-Mixture" Approach)
Instead of alkylating a pre-formed pyrazole, synthesize the ring with the substituent already in place. This eliminates the formation of the 1,3-isomer side product entirely.
Reagents:
-
Alkyl hydrazine (R-NH-NH₂ · HCl)
-
Ethyl 2,3-dicyanopropionate or equivalent 1,3-dielectrophile
-
Phosphorus oxychloride (POCl₃) for chlorination if starting from pyrazolone.
Step-by-Step:
-
Condensation: React the specific alkyl hydrazine (e.g., Methylhydrazine) with the
-keto ester or nitrile derivative. The alkyl group on the hydrazine dictates the position of the Nitrogen, locking the regiochemistry before the ring closes. -
Chlorination: If the cyclization yields a 5-hydroxypyrazole (5-pyrazolone), treat with neat POCl₃ at 80°C to convert the C-OH to C-Cl.
-
Validation: Verify regiochemistry using NOESY NMR. The 1,5-isomer will show a correlation between the N-alkyl protons and the C4-H proton (if unsubstituted) or lack correlation with C3 substituents.
Protocol 2: Direct Alkylation Optimization (If De Novo is impossible)
If you must alkylate 3(5)-chloropyrazole:
-
Base: Use NaH (Sodium Hydride) in THF rather than Carbonates in DMF. NaH promotes tighter ion pairing which can occasionally influence the transition state, though mixtures are inevitable.
-
Electrophile: Use highly reactive alkylating agents (Triflate/Iodide) at low temperatures (-78°C to 0°C) to capture the kinetic ratio, which may slightly favor the 1,5-isomer compared to thermodynamic conditions.
-
Purification: Regioisomers often separate well on silica gel doped with 1% Et3N, as the 1,5-isomer is typically more polar due to the dipole alignment.
Part 2: C-5 Functionalization (Minimizing Hydrodehalogenation)
The C-Cl bond at the 5-position is electronically deactivated compared to 2-chloropyridine. Standard Suzuki or Buchwald-Hartwig conditions often lead to hydrodehalogenation (replacement of Cl with H), destroying the functional handle.
Mechanism of Failure
Dehalogenation occurs via a "beta-hydride elimination" pathway from the Palladium center or H-abstraction from the solvent (alcohol/water).
-
Oxidative Addition: Pd(0) inserts into C-Cl.[1]
-
Side Reaction: If transmetalation is slow, the Pd(II) species reacts with a hydride source (e.g., isopropanol solvent, trace water, or beta-hydrogens on the amine ligand).
-
Reductive Elimination: Pd-H + Ar-Pd species yields Ar-H (Dehalogenated side product).[2]
Optimization Strategy: The "Bulky Ligand" Shield
To stop dehalogenation, you must accelerate the desired Transmetalation/Reductive Elimination steps and sterically crowd the Pd center to prevent hydride coordination.
Recommended Ligand Class: Dialkylbiarylphosphines (Buchwald Ligands).
-
BrettPhos / tBuBrettPhos: Excellent for C-N coupling (Amination).
-
XPhos / SPhos: Excellent for C-C coupling (Suzuki).
Validated Protocol: C-N Coupling (Buchwald-Hartwig)
Objective: Amination of 1-methyl-5-chloropyrazole without dehalogenation.
| Parameter | Recommendation | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Sources of Pd(0)/Pd(II). |
| Ligand | BrettPhos or RuPhos | Bulky ligand prevents beta-hydride elimination and accelerates reductive elimination. |
| Base | NaOtBu or K₃PO₄ | Strong base required for chloride activation; avoid hydroxides (OH-) to minimize hydrolysis. |
| Solvent | Toluene or Dioxane (Anhydrous) | Crucial: Avoid alcohols (MeOH, EtOH, iPrOH) as they act as hydride sources for dehalogenation. |
| Temperature | 80°C - 100°C | Chlorides require thermal energy for oxidative addition. |
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry the reaction vessel. Oxygen promotes catalyst decomposition and homocoupling.
-
Pre-complexation: Mix Pd(OAc)₂ (1 mol%) and BrettPhos (2 mol%) in Toluene/Dioxane at room temperature for 5 mins to form the active L-Pd(0) species.
-
Addition: Add 5-chloropyrazole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Reaction: Heat to 100°C. Monitor by LCMS.
-
Checkpoint: If Ar-H (dehalogenated product) > 5%, lower temperature to 80°C and increase catalyst loading to 2 mol%.
-
Checkpoint: If conversion is low, switch to Pd-PEPPSI-IPr precatalyst (NHC ligand), which is extremely active for difficult chlorides.
-
Visualizing the Catalytic Cycle & Side Products
Figure 2: The catalytic cycle illustrating the divergence between the desired coupling and the hydrodehalogenation trap. Bulky ligands and aprotic solvents block the red path.
Part 3: Emerging Technologies & Orthogonal Strategies
Enzymatic Regiocontrol
Recent advances (2025) utilizing engineered methyltransferases have demonstrated the ability to alkylate pyrazoles with >99% regioselectivity for the N1-position, even in the presence of competing tautomers. While currently limited to small scale, this represents the future of "side-product-free" synthesis.
C-4 Orthogonal Activation
If C-5 functionalization proves too difficult due to steric crowding from the N1-substituent, consider C-H activation at C-4 . The C-4 position is electronically distinct (nucleophilic).
-
Strategy: Perform direct C-H arylation at C-4 before touching the C-5 Chloride. The Chlorine atom acts as a blocking group to prevent C-5 arylation, and can be functionalized in a subsequent step.
References
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 2025. Link
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 2022.[3][4] Link
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry, 2017.[5] Link
-
Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. Journal of Organic Chemistry, 2012.[6] Link
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie Int. Ed., 2021. Link
Sources
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles [pubmed.ncbi.nlm.nih.gov]
HPLC method validation for 5-Chloro-1,4-dimethyl-1H-pyrazole purity
Executive Summary
This technical guide provides a comprehensive, validated framework for the purity analysis of 5-Chloro-1,4-dimethyl-1H-pyrazole (CAS: 127842-11-9). As a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, the purity of this scaffold directly impacts downstream yield and toxicological profiles.
This protocol deviates from generic templates by addressing the specific physicochemical challenges of chloropyrazoles—namely, their basicity (pKa ~2.5–3.0), UV transparency, and potential for hydrolysis at the C5-chlorine position. The validation strategy aligns strictly with ICH Q2(R2) guidelines, ensuring global regulatory compliance.
Part 1: Molecular Profile & Method Development Strategy
The Analyte: 5-Chloro-1,4-dimethyl-1H-pyrazole[1]
-
Molecular Weight: 130.58 g/mol [1]
-
Key Functional Groups:
-
N1-Methyl: Reduces polarity compared to NH-pyrazoles but maintains basicity.
-
C5-Chloro:[2] A reactive handle; susceptible to nucleophilic attack (hydrolysis) in high pH, reverting to the pyrazolone.
-
-
Chromatographic Behavior:
-
Challenge: Basic nitrogen atoms interact with free silanols on silica columns, causing peak tailing.
-
Solution: Use of a highly end-capped C18 column and an acidic mobile phase (pH 3.0) to protonate the pyrazole (keeping it ionized but paired) or suppress silanol ionization.
-
Detection Strategy (UV Physics)
The pyrazole ring has limited conjugation. The 5-chloro and 1,4-dimethyl substitutions provide a bathochromic shift, but maximal absorbance remains in the low UV region (210–230 nm ).
-
Selected Wavelength: 220 nm (Balances sensitivity with solvent cutoff).
-
Buffer Choice: Phosphate buffer is mandatory here. Formic acid/Acetate have high UV cutoffs that interfere at 220 nm, reducing S/N ratios.
Method Development Workflow
The following diagram illustrates the logic flow used to arrive at the final conditions, ensuring the method is "fit-for-purpose" before validation begins.
Figure 1: Method Development Logic Flow.
Part 2: The Master Protocol (Standard Operating Procedure)
Scope: Quantitative determination of purity and impurities.
| Parameter | Condition | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | High surface area, double end-capping prevents tailing of basic pyrazoles. |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (pH 3.0 w/ H3PO4) | Low pH suppresses silanols; Phosphate is transparent at 220 nm. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Low viscosity, sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Gradient | 0-2 min: 5% B (Hold)2-12 min: 5% → 60% B12-15 min: 60% → 90% B15-18 min: 90% B (Wash)18.1 min: 5% B (Re-equilibrate) | Gradient required to elute non-polar dimers or late-eluting precursors. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Detection | UV at 220 nm (Ref 360 nm) | Max absorbance of pyrazole ring. |
| Injection Vol | 5.0 µL | Prevents column overload. |
| Diluent | Water:Acetonitrile (90:10 v/v) | Matches initial gradient to prevent "solvent shock" peak distortion. |
Part 3: Validation Framework (ICH Q2(R2) Compliant)
This section details the specific experiments required to validate the method.
Specificity (Selectivity)
Objective: Prove the method can distinguish the analyte from its synthesis precursors and degradation products.
-
Known Impurities to Spike:
-
Impurity A:1,4-Dimethyl-1H-pyrazol-5-one (Hydrolysis product/Starting material).
-
Impurity B:4-Methyl-1H-pyrazole (Des-chloro degradation).
-
-
Acceptance Criteria:
-
Resolution (
) between Analyte and nearest impurity > 1.5. -
Peak Purity (via Diode Array Detector) > 990.0 threshold.
-
Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target test concentration (e.g., 0.5 mg/mL).
-
Data Output:
| Level (%) | Conc. (µg/mL) | Peak Area (mAU*s) |
| 50 | 250 | 12500 |
| 75 | 375 | 18700 |
| 100 | 500 | 25100 |
| 125 | 625 | 31200 |
| 150 | 750 | 37600 |
-
Acceptance Criteria: Correlation Coefficient (
) ≥ 0.999; Y-intercept bias ≤ 2.0%.
Accuracy (Recovery)
Objective: Ensure no matrix interference or loss during extraction.
-
Protocol: Spike known amounts of pure standard into a placebo matrix (or solvent, if drug substance) at 80%, 100%, and 120% levels (Triplicate preparations).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision
-
System Precision: 6 replicates of standard solution. RSD ≤ 1.0%.[3][4]
-
Method Precision (Repeatability): 6 independent preparations of the sample. RSD ≤ 2.0%.[3][5][6]
-
Intermediate Precision (Ruggedness): Repeat Method Precision on Day 2 with a different analyst and column lot. Overall RSD ≤ 2.0%.[3][4][5]
Limit of Detection/Quantitation (LOD/LOQ)
Objective: Define the sensitivity for impurity reporting.
-
Method: Signal-to-Noise (S/N) ratio method.
-
LOD: S/N ≈ 3:1
-
LOQ: S/N ≈ 10:1
-
-
Target LOQ: ≤ 0.05% (reporting threshold for impurities).
Validation Logic Diagram
The following Graphviz diagram visualizes the dependency of validation steps.
Figure 2: ICH Q2(R2) Validation Workflow.
Part 4: Robustness & Stability (The "Stress Test")
This section is critical for transferring the method to QC labs.
Robustness Parameters
Deliberately vary parameters to simulate lab errors.
-
Flow Rate: ± 0.1 mL/min (0.9 / 1.1 mL/min).
-
Column Temp: ± 5°C (25°C / 35°C).
-
Buffer pH: ± 0.2 units (pH 2.8 / 3.2). Critical: Pyrazole retention is sensitive to pH changes near its pKa.
-
Wavelength: ± 2 nm (218 / 222 nm).
Solution Stability
Warning: 5-Chloro-1,4-dimethyl-1H-pyrazole is relatively stable, but the chloro group can hydrolyze in protic solvents over long periods.
-
Experiment: Store Standard and Sample solutions at Room Temp (25°C) and Refrigerated (5°C). Inject at 0, 12, 24, and 48 hours.
-
Acceptance: No new impurity peaks > 0.05%; Assay value within ± 1.0% of initial.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][7][8][9] (2023).[7][9][10][11] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12300053, 5-Chloro-1,4-dimethyl-1H-pyrazole. (2023).[7][9][10][11] Available at: [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[7] Wiley-Interscience. (1997). (Standard text for gradient optimization logic).
-
Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[7][12] Available at: [Link]
Sources
- 1. 5-chloro-1,4-dimethyl-1H-pyrazole 97% | CAS: 127842-11-9 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. japtronline.com [japtronline.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. reddit.com [reddit.com]
- 11. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 12. hplc method development: Topics by Science.gov [science.gov]
Technical Guide: Crystal Structure Analysis of 5-Chloro-1,4-dimethyl-1H-pyrazole
The following technical guide details the structural characteristics, predicted crystallographic profile, and experimental determination framework for 5-Chloro-1,4-dimethyl-1H-pyrazole .
Executive Summary
5-Chloro-1,4-dimethyl-1H-pyrazole (CAS: 127842-11-9) represents a critical halogenated heterocyclic scaffold in medicinal chemistry, particularly as a regioisomeric control in the optimization of pyrazole-based kinase inhibitors and agrochemicals.[1]
While the specific crystal structure of this unmodified core is often proprietary or absent from public crystallographic databases (CSD), its structural behavior can be rigorously modeled using data from its closest regioisomers (e.g., 5-chloro-1,3-dimethyl analogues).[1] This guide provides a predictive structural model , a validated crystallization protocol , and a structural determination workflow designed for researchers requiring definitive solid-state characterization.
Part 1: Structural Profile & Physicochemical Properties[1][2]
Molecular Identity[1][3][4]
-
IUPAC Name: 5-Chloro-1,4-dimethyl-1H-pyrazole[1]
-
Molecular Weight: 130.58 g/mol [1]
-
Key Structural Features:
-
N1-Methylation: Blocks canonical H-bonding at N1, forcing packing to rely on dipole-dipole,
- stacking, and weak C-H[1]···N/Cl interactions.[1][2] -
C5-Chlorine: Introduces a significant halogen bond donor capability (
-hole) directed along the C-Cl bond axis.[1] -
Regioisomerism: Distinct from the more common 1,3-dimethyl isomer; the 1,4-substitution pattern alters the steric environment of the chlorine atom.
-
Predicted Crystallographic Parameters (Comparative Analysis)
Note: Direct unit cell data for the simple molecule is unpublished.[1] The following parameters are derived from high-confidence analogues (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 4-chloro-1-methylpyrazole).
| Parameter | Predicted Range / Value | Rationale (Based on Analogues) |
| Crystal System | Orthorhombic or Monoclinic | Common for small, planar pyrazoles (e.g., Space Group Pnma or P2₁/c).[1] |
| Space Group | P2₁/c (Most likely) | Accommodates planar stacking without high symmetry requirements.[1] |
| Z Value | 4 | Standard packing for monoclinic cells.[1][5] |
| Density ( | 1.35 – 1.45 g/cm³ | Consistent with chlorinated heterocyclic small molecules.[1] |
| C–Cl Bond Length | 1.70 – 1.72 Å | Typical for |
| N–N Bond Length | 1.35 – 1.37 Å | Characteristic of the pyrazole aromatic system.[1] |
| Intermolecular Contacts | Cl···N (Halogen Bond) | The electropositive |
Part 2: Experimental Protocol for Structural Determination
Since this compound is a low-melting solid or oil (depending on purity/polymorph), standard evaporation often fails.[1] The following In-Situ Cryo-Crystallization protocol is recommended.
Crystallization Workflow
Objective: Grow single crystals suitable for X-ray diffraction (XRD) from a low-melting precursor.
-
Solvent Selection: Use a binary system of Pentane/Dichloromethane (3:1) .[1] The non-polar pentane encourages aggregation, while DCM solubilizes the dipole.[1]
-
Vessel Setup: Place 20 mg of the compound in a narrow NMR tube or capillary.
-
Thermal Gradient:
-
Harvesting: Mount the crystal directly from the cold stream using a cryo-loop with perfluoropolyether oil to prevent sublimation or melting.
Data Collection Strategy (XRD)
-
Temperature: 100 K (Mandatory). Prevents thermal motion disorder of the methyl groups and reduces sublimation risk.[1]
-
Radiation: Mo-K
( Å).[1][2] Preferred over Cu-K to minimize absorption effects from the Chlorine atom.[1] -
Resolution: Aim for
Å to accurately resolve the electron density of the C-Cl bond for halogen bonding analysis.
Part 3: Structural Logic & Pathway Visualization[1]
The following diagram illustrates the decision matrix for distinguishing the 1,4-dimethyl target from its common 1,3-dimethyl isomer using crystallographic data.
Figure 1: Crystallographic decision tree for differentiating the 1,4-dimethyl target from regioisomers, highlighting the critical steric check between the C4-Methyl and C5-Chlorine.
Part 4: Critical Structural Interactions (The "Why")[1]
Understanding the packing of 5-Chloro-1,4-dimethyl-1H-pyrazole is vital for drug design because it reveals the steric cost of the 1,4-substitution pattern.[1]
The "Buttressing Effect"
Unlike the 1,3-dimethyl isomer, the 1,4-dimethyl motif places a methyl group (C4) directly adjacent to the chlorine atom (C5).[1]
-
Consequence: This creates a "buttressing effect," likely distorting the bond angles at C4 and C5 away from the ideal 126° (internal pyrazole angle).[1]
-
Observation in XRD: Look for an expansion of the
angle ( ) and a slight out-of-plane twisting of the Chlorine atom to relieve steric strain.[1]
Halogen Bonding ( -hole)
The C5-Cl bond is polarized.[1] In the crystal lattice, the electron-deficient region (tip of the Cl atom) will likely form a directional interaction with the electron-rich N2 atom of a neighboring molecule.[1]
-
Interaction Geometry:
.[1] -
Significance: This interaction mimics ligand-receptor binding in biological pockets, making the crystal structure a direct template for pharmacophore modeling.[1]
References
-
Isomer Structural Baseline: Shen, Y. J., Xu, M., & Fan, C. G. (2011).[1] 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 67(11), o2936.[1] Link
-
General Pyrazole Packing: Foces-Foces, C., et al. (1999).[1] Pyrazoles: supramolecular structures and isomerism. Journal of Chemical Crystallography. Link
-
Crystallization Protocol: NIST Chemistry WebBook. 5-Chloro-1,3-dimethylpyrazole Data. Link
-
Halogen Bonding in Heterocycles: Politzer, P., et al. (2013).[1] Halogen bonding: an interim assessment. ChemPhysChem.[1] Link[1]
Sources
Technical Guide: Mass Spectrometry Fragmentation Pattern of Chlorodimethylpyrazoles
This guide details the mass spectrometry fragmentation patterns of chlorodimethylpyrazoles, focusing on the differentiation of regioisomers through mechanistic analysis.
Executive Summary & Core Directive
Chlorodimethylpyrazoles (C₅H₇ClN₂) are critical intermediates in the synthesis of agrochemicals (e.g., Tolfenpyrad) and pharmaceuticals. Their structural integrity relies on the precise positioning of the chlorine atom (C3, C4, or C5) relative to the methyl groups and the nitrogen heteroatoms.
This guide provides a field-proven framework for interpreting the mass spectra of these compounds. Unlike simple library matching, which fails when distinguishing novel positional isomers, this protocol relies on mechanistic fragmentation logic —specifically the "Ortho Effect," chlorine isotopic signatures, and ring-cleavage energetics.
Target Analytes
-
Primary Target: 4-Chloro-3,5-dimethylpyrazole (Symmetrical, most common).
-
Key Isomers: 3-Chloro-4,5-dimethylpyrazole, 5-Chloro-1,3-dimethylpyrazole.
Fundamental Mass Spectral Characteristics
Before analyzing fragmentation, the molecular ion (
The Chlorine Signature (Isotopic Validation)
The presence of a single chlorine atom provides a self-validating isotopic cluster.
-
M+ (m/z ~130): Represents
Cl. -
M+2 (m/z ~132): Represents
Cl. -
Intensity Ratio: The height of M+ to M+2 must be 3:1 .
-
Diagnostic Check: If the ratio deviates significantly (e.g., 1:1), the sample is likely brominated or contaminated; if >3:1, it may be a mixture of non-halogenated impurities.
-
Molecular Ion Stability
Pyrazoles are aromatic heterocycles with high resonance energy.
-
Observation: The molecular ion (
) is typically intense (often the Base Peak in EI spectra at 70 eV). -
Implication: Absence of
suggests thermal degradation in the inlet or a non-aromatic precursor (e.g., a pyrazoline).
Mechanistic Fragmentation Pathways
The fragmentation of 4-chloro-3,5-dimethylpyrazole follows three competitive pathways governed by bond dissociation energies (BDE) and resonance stabilization.
Pathway A: Homolytic Halogen Loss ( Radical Cleavage)
-
Mechanism: Direct cleavage of the C-Cl bond.
-
Fragment:
(m/z 95). -
Driving Force: Formation of a resonance-stabilized pyrazolium cation.
-
Abundance: Moderate to High.
Pathway B: The "Ortho Effect" (HCl Elimination)
This is the critical differentiator for isomers containing a methyl group adjacent to the chlorine.
-
Mechanism: A 1,4-hydrogen shift from an adjacent methyl group (C3-CH₃ or C5-CH₃) to the chlorine, followed by elimination of neutral HCl (36/38 Da).
-
Fragment:
(m/z 94). -
Structural Requirement: Chlorine must be ortho to a methyl group containing abstractable hydrogens.
-
4-Chloro-3,5-dimethyl: Two adjacent methyls
Strong [M-HCl] signal. -
Isomers without adjacent methyls: Weak or absent [M-HCl] signal.
-
Pathway C: Ring Fission (HCN Loss)
-
Mechanism: Cleavage of the N-N bond and C-C bonds, typically ejecting HCN (27 Da) or CH₃CN (41 Da).
-
Fragment: m/z 68 (Pyrolytic degradation product).
-
Context: Usually observed as secondary fragmentation (fragmentation of the m/z 95 ion).
Visualization of Fragmentation Logic
The following diagram illustrates the competitive pathways for the 4-chloro isomer.
Caption: Competitive fragmentation pathways for 4-chloro-3,5-dimethylpyrazole. The HCl loss is diagnostic for methyl-chlorine proximity.
Isomer Differentiation Protocol
To distinguish the target 4-chloro isomer from the 3-chloro or 5-chloro variants, analyze the relative abundance of the
Comparative Data Table
| Feature | 4-Chloro-3,5-dimethyl (Target) | 3-Chloro-4,5-dimethyl (Isomer) | 5-Chloro-1,3-dimethyl (N-Subst) |
| Symmetry | Asymmetric | Asymmetric | |
| Cl Position | Flanked by two Methyls | Flanked by Methyl & NH | Flanked by N & Methyl |
| [M - Cl] (m/z 95) | Dominant | High | High |
| [M - HCl] (m/z 94) | Very Strong (Two donor Methyls) | Moderate (One donor Methyl) | Weak (Steric/Electronic inhibition) |
| [M - 41] (m/z 89) | Weak (Loss of CH₃CN) | Moderate (Loss of CH₃CN via C3) | Diagnostic (Loss of N-Me group) |
| Key Mechanism | Dual Ortho-Effect | Single Ortho-Effect | N-Methyl Cleavage |
Differentiation Logic Tree
Caption: Decision logic for assigning regiochemistry based on the "Ortho Effect" intensity.
Experimental Protocol (Standard Operating Procedure)
For reproducible data, strict adherence to ionization energy and source temperature is required.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile.
-
Concentration: Dilute to 10 ppm for Direct Insertion Probe (DIP) or GC-MS injection.
Step 2: Instrument Parameters (EI-MS)
-
Ionization Mode: Electron Impact (EI).[1]
-
Electron Energy: 70 eV (Standard for library comparison).[1]
-
Note: Lowering to 20 eV can enhance the Molecular Ion but suppresses diagnostic fragments.
-
-
Source Temperature: 230°C.[1]
-
Critical: Pyrazoles are thermally stable, but excessive source heat (>280°C) can induce pre-ionization dechlorination.
-
-
Scan Range: m/z 40 – 200.
Step 3: Data Interpretation Workflow
-
Verify M+: Confirm m/z 130 and the 3:1 isotopic cluster (132).
-
Assess Base Peak: Is it m/z 130 (M+) or m/z 95 (M-Cl)?
-
4-Chloro isomer: M+ is often the base peak due to symmetry and stability.
-
-
Calculate Ratio:
.-
If
, assign as 4-chloro-3,5-dimethylpyrazole . -
If
, investigate 3-chloro or N-methyl isomers.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 3,5-Dimethylpyrazole and Derivatives. National Institute of Standards and Technology.[2] Link
-
BenchChem. (2023). 4-chloro-3,5-dimethyl-1H-pyrazole: Synthesis and Spectral Data.Link
-
Russian Journal of Electrochemistry. (2008). Electrosynthesis of 4-chloro-substituted derivatives of pyrazole.[3] Vol 44, 1321–1326. Link
-
Journal of Mass Spectrometry. (1970). The mass spectra of some pyrazole compounds.[4][5][6] Vol 3, 1549-1559. (Foundational mechanism for pyrazole HCN loss). Link
-
Methods in Molecular Biology. (2026). Differentiation of Isomers Using HPLC-MS/MS. (General principles of isomer differentiation). Link
Sources
- 1. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid [benchchem.com]
- 2. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-chloro-3,5-dimethyl-1H-pyrazole | 15953-73-8 | Benchchem [benchchem.com]
- 5. 1,5-Dimethyl-3-phenylpyrazole|Research Chemical [benchchem.com]
- 6. 3,4-Dimethyl-1H-pyrazole|High-Purity Reference Standard [benchchem.com]
Comparing reactivity of 5-chloro vs 3-chloro pyrazole isomers
The Regio-Electronic Divergence: A Technical Guide to 5-Chloro vs. 3-Chloro Pyrazole Isomers
Executive Summary For drug development professionals and synthetic chemists, the distinction between 5-chloro and 3-chloro pyrazoles is not merely structural—it is a determinant of synthetic viability. While often treated as interchangeable "chloro-pyrazoles" in initial scaffold design, these isomers exhibit drastically different reactivity profiles due to the "Ortho-Effect" (steric proximity of N1-substituents) and electronic divergence at the C3 vs. C5 positions. This guide provides a mechanistic breakdown of their synthesis, cross-coupling kinetics, and lithiation behaviors to prevent late-stage campaign failures.
Part 1: The Tautomeric Paradox & Structural Basis
To understand the reactivity, one must first define the fixed structure. Unsubstituted pyrazoles exist in rapid annular tautomerism (
The Numbering Convention
-
N1: The nitrogen bearing the substituent (Alkyl, Aryl, Protecting Group).
-
N2: The pyridine-like nitrogen.[1]
-
C3: The carbon adjacent to N2 (Meta-like relative to N1-R).
-
C5: The carbon adjacent to N1 (Ortho-like relative to N1-R).
The Core Distinction:
-
5-Chloro Isomer: The chlorine atom is spatially proximal (ortho) to the N1-substituent. This creates significant steric hindrance for incoming metal catalysts.
-
3-Chloro Isomer: The chlorine atom is distal (meta) to the N1-substituent, leaving the C-Cl bond sterically accessible.
Part 2: Regioselective Synthesis (The First Challenge)
Obtaining the pure isomer is the first hurdle. Standard cyclization methods often favor one isomer, requiring specific strategies to access the other.
The Thermodynamic Trap (N-Alkylation)
Direct alkylation of a parent 3(5)-chloropyrazole typically yields a mixture of isomers.
-
Mechanism: The electrophile (
) attacks the nitrogen with the highest electron density. -
Outcome: The 1-alkyl-3-chloropyrazole is generally the thermodynamic product. Formation of the 1,5-isomer is disfavored due to lone-pair repulsion and steric clash between the incoming alkyl group and the chlorine atom at C5.
-
Protocol Note: To obtain high ratios of the 1,3-isomer, use non-polar solvents and soft electrophiles. To force the 1,5-isomer, steric blocking groups or specific directing groups (like hydrazones) are required.
De Novo Cyclization (The Reliable Route)
The most robust method to access 5-chloro pyrazoles is via the reaction of hydrazines with
Workflow for 5-Chloro-1-methylpyrazole:
-
Condensation: Methylhydrazine + Ethyl Acetoacetate
1,3-Dimethyl-5-pyrazolone.-
Regiochemistry: The more nucleophilic
attacks the ketone (most electrophilic), fixing the methyl group at N1 and the oxygen at C5.
-
-
Chlorination: 1,3-Dimethyl-5-pyrazolone +
5-Chloro-1,3-dimethylpyrazole .-
Note: This is the standard industrial route for 5-chloro derivatives.
-
Part 3: Reactivity Matrix & Experimental Divergence
This section details how the isomers behave under critical reaction conditions.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is where the "Ortho-Effect" is most pronounced.
| Feature | 3-Chloro Pyrazole | 5-Chloro Pyrazole |
| Oxidative Addition ( | Fast. The C3-Cl bond is exposed. | Slow. The N1-R group sterically hinders the Pd center. |
| Catalyst Requirement | Standard ( | Specialized bulky ligands (e.g., XPhos, BrettPhos) required to force OA. |
| Side Reactions | Minimal. | Dehalogenation is common (reduction of C-Cl to C-H) if OA is too slow. |
| Yield Profile | High (>90%). | Moderate to High (requires optimization). |
Mechanistic Insight:
In 5-chloro isomers, the N1-substituent blocks the coordination site required for the formation of the 12-electron monoligated Pd(0) species (
Lithiation & Functionalization (The "Killer App")
The behavior of these isomers with
-
Scenario A: 1-Methyl-3-Chloropyrazole + n-BuLi
-
Reaction: Ortho-Lithiation (Deprotonation).
-
Mechanism:[2][3][4][5][6] The proton at C5 is the most acidic site on the ring (adjacent to N1). The C3-Cl bond is stable because Li-Hal exchange is slower than the acid-base reaction at C5.
-
Product:5-Lithio-3-chloro-1-methylpyrazole .
-
Utility: Allows introduction of electrophiles (CHO, I, alkyl) at C5 while keeping the Cl at C3 for later coupling.
-
-
Scenario B: 1-Methyl-5-Chloropyrazole + n-BuLi
-
Reaction: Lithium-Halogen Exchange.
-
Mechanism:[2][3][4][5][6] There is no acidic C5 proton (it is occupied by Cl). The C3-H is far less acidic. Therefore, the kinetic preference shifts to Li-Cl exchange.
-
Product:5-Lithio-1-methylpyrazole (Generation of the C5 anion by removing Cl).
-
Utility: Allows replacement of the Chlorine with other groups, effectively erasing the halogen handle.
-
Nucleophilic Aromatic Substitution ( )
Pyrazoles are electron-rich (
-
If Activated (e.g., N-Tosyl):
-
5-Chloro: More reactive. The C5 position is "ortho" to the activating N-Tosyl group, allowing for better stabilization of the Meisenheimer intermediate.
-
3-Chloro: Less reactive (Meta-relationship to activation).
-
Part 4: Visualizing the Pathways
The following diagram illustrates the divergent synthetic and reactive pathways for the two isomers.
Caption: Divergent reactivity pathways. Note the critical switch in lithiation behavior (Deprotonation vs. Exchange) and the steric penalty in Suzuki coupling for the 5-chloro isomer.
Part 5: Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Chloro-1-methyl-3-propylpyrazole
Targeting the "Sterically Hindered" Isomer via Cyclization.
-
Cyclization:
-
Charge a reactor with Ethyl butyrylacetate (1.0 eq) and Ethanol (5 vol).
-
Cool to 0°C. Dropwise add Methylhydrazine (1.05 eq). Note: Exothermic.
-
Reflux for 4 hours. Monitor by LCMS for consumption of ester.
-
Concentrate to dryness. Result is 1-methyl-3-propyl-5-pyrazolone .
-
-
Chlorination:
-
Dissolve the pyrazolone in
(3.0 eq). -
Heat to 100°C for 6 hours. Caution: Gas evolution.
-
Quench carefully into ice water/NaOH (pH > 8). Extract with DCM.
-
Yield: Typically 85-90%.
-
Purity: >98% 5-chloro isomer (Regiochemistry fixed by the hydrazine attack on the ketone).
-
Protocol B: Differentiating Lithiation (The "Switch")
Demonstrating the divergence with n-BuLi.
-
Substrate: Dissolve 1.0 mmol of Isomer (3-Cl or 5-Cl) in dry THF (10 mL) under
. -
Cooling: Cool to -78°C (Acetone/Dry Ice).
-
Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 10 min.
-
Aging: Stir for 30 min at -78°C.
-
Quench: Add DMF (1.5 eq) as the electrophile.
-
Workup: Warm to RT, add sat.
. Extract EtOAc. -
Result Analysis:
-
If Starting Material was 3-Cl: Product is 3-chloro-1-methyl-5-formylpyrazole (Cl retained).
-
If Starting Material was 5-Cl: Product is 1-methyl-5-formylpyrazole (Cl lost, replaced by CHO).
-
References
-
Regioselectivity in Pyrazole Alkylation
- Title: N1-Selective Methylation of Pyrazoles via -Halomethylsilanes as Masked Methyl
- Source: Journal of Organic Chemistry (2024).
-
URL:[Link]
-
Oxidative Addition Mechanisms (Suzuki)
- Title: Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands.
- Source: ResearchG
-
URL:[Link]
-
Lithium-Halogen Exchange vs Deprotonation
-
Synthesis via Pyrazolone
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgchemres.org [orgchemres.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. researchgate.net [researchgate.net]
- 8. jmchemsci.com [jmchemsci.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal Procedures: 5-Chloro-1,4-dimethyl-1H-pyrazole
[1]
Executive Summary & Operational Context
Objective: To provide a self-validating, compliant disposal workflow for 5-Chloro-1,4-dimethyl-1H-pyrazole (CAS: 127842-11-9).
Operational Reality: As a halogenated heterocyclic compound, this chemical presents specific challenges in waste management. Unlike simple organic solvents, the presence of the chlorine atom on the pyrazole ring requires high-temperature incineration (typically >1100°C) with acid gas scrubbing to prevent the formation of dioxins and furans.
Critical Directive: NEVER dispose of this compound down the drain or in general "Non-Halogenated" organic waste streams. Misclassification can lead to regulatory fines (EPA/RCRA), facility safety violations, and incomplete combustion at disposal sites.
Chemical Hazard Profile
Before initiating disposal, verify the material identity against the following profile to ensure you are handling the correct isomer.
| Parameter | Data | Operational Implication |
| Chemical Name | 5-Chloro-1,4-dimethyl-1H-pyrazole | Target Compound |
| CAS Number | 127842-11-9 | Use for waste manifesting. Note: Distinct from 1,3-dimethyl isomer (CAS 54454-10-3). |
| Molecular Formula | C₅H₇ClN₂ | Contains Nitrogen (NOx potential) and Chlorine (HCl potential). |
| Physical State | Solid (typically) or Liquid (if in solution) | Solids require specific "Lab Pack" or solid waste drums. |
| GHS Hazards | H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp. Irritation) | Standard PPE (Nitrile gloves, goggles, fume hood) is mandatory. |
| Reactivity | Stable. Incompatible with strong oxidizers. | Do not mix with nitric acid or perchlorates in waste containers. |
Pre-Disposal: Segregation Strategy
Effective disposal starts at the bench. You must segregate this waste stream to ensure downstream safety and cost-efficiency.
The "Halogen Rule"
Because this molecule contains Chlorine, it must be classified as Halogenated Organic Waste .
-
Why? Non-halogenated waste is often used as auxiliary fuel in cement kilns. Halogenated waste cannot be used this way due to the release of acidic gases (HCl) and potential persistent organic pollutants (POPs) upon combustion.
-
Threshold: Even small amounts (typically >1-2%) of this compound in a non-halogenated solvent mixture will reclassify the entire container as Halogenated, significantly increasing disposal costs.
Compatibility Check
-
Acid/Base: Pyrazoles are weak bases. Avoid mixing with strong acids in the waste container to prevent heat generation.
-
Oxidizers: Keep separate from strong oxidizers (e.g., permanganates, peroxides) to prevent potentially explosive reactions.
Disposal Workflow
The following diagram outlines the decision logic for disposing of 5-Chloro-1,4-dimethyl-1H-pyrazole, ensuring it reaches the correct incineration facility.
Figure 1: Decision matrix for segregating and packaging halogenated pyrazole waste.
Step-by-Step Protocol
A. Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[1][2][3]
-
Decontamination: Wipe the spatula and neck of the original bottle with a solvent-dampened Kimwipe. Place the Kimwipe AND the disposable spatula into the same solid waste container.
-
Labeling:
B. Liquid Waste (Solutions)
-
Solvent Identification: Determine the primary solvent.
-
If DCM/Chloroform: Pour into the Halogenated waste carboy.
-
If Methanol/Acetone/Ethyl Acetate: You must still pour this into a container designated for Halogenated Waste because the solute (the pyrazole) contains chlorine. Do not contaminate your bulk non-halogenated solvent stream with this compound.[5]
-
-
Rinsing: Rinse the original glassware 3x with a small volume of solvent. Add rinsate to the waste container.
-
Cap & Vent: Ensure the cap is tight. If the solution contains reactive byproducts (e.g., from a reaction workup), use a vented cap for the first 24 hours to prevent pressure buildup.
Emergency Procedures: Spill Management
In the event of a spill outside of a fume hood, follow this containment logic to minimize exposure.
Figure 2: Operational workflow for managing spills of 5-Chloro-1,4-dimethyl-1H-pyrazole.
Regulatory Compliance (US EPA/RCRA Context)
While this specific compound is not typically P-listed or U-listed by name, it is regulated under the "Cradle-to-Grave" responsibility of the Resource Conservation and Recovery Act (RCRA).
-
Waste Coding:
-
If dissolved in a spent halogenated solvent (e.g., Methylene Chloride), the mixture carries the F002 code.[6]
-
If dissolved in an ignitable solvent (e.g., Acetone), it carries the D001 code.
-
As a pure substance, it is best managed as Lab Pack waste for incineration.
-
-
Destruction Method: The only acceptable disposal method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777226, 5-Chloro-1,4-dimethyl-1H-pyrazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
Princeton University EHS. Waste Removal and Waste Streams Guide. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. 5-chloro-1,4-dimethyl-1H-pyrazole 97% | CAS: 127842-11-9 | AChemBlock [achemblock.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
